Iodophenpropit dihydrobromide
Beschreibung
Eigenschaften
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSOGNBLIWPCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br2IN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Iodophenpropit Dihydrobromide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophenpropit dihydrobromide is a potent and highly selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system (CNS).[1] Its ability to cross the blood-brain barrier and enhance the release of neurochemicals like acetylcholine and dopamine has made it a valuable tool in neuroscience research, particularly in the investigation of cognitive processes, sleep-wake cycles, and neurological disorders. This technical guide provides a comprehensive overview of Iodophenpropit, including its mechanism of action, quantitative data on its binding profile, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
Iodophenpropit acts as a competitive antagonist/inverse agonist at the histamine H3 receptor. By blocking the inhibitory effect of presynaptic H3 autoreceptors on histaminergic neurons, it increases the synthesis and release of histamine.[1][2] Furthermore, by antagonizing H3 heteroreceptors on non-histaminergic neurons, it enhances the release of other neurotransmitters crucial for arousal and cognition, including acetylcholine, norepinephrine, and dopamine. This pro-cognitive and wake-promoting profile has positioned Iodophenpropit as a significant compound for studying potential therapeutic strategies for cognitive deficits and sleep disorders.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: Receptor Binding Affinity of Iodophenpropit
| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference |
| Histamine H3 | Rat | Cortex Membranes | [125I]Iodophenpropit | 0.97 ± 0.06 | [1] |
| Histamine H1 | Guinea Pig | [3H]Mepyramine | 1710 ± 320 | [1] | |
| Histamine H2 | Human | [125I]Iodoaminopotentidine | 2280 ± 810 | [1] | |
| Serotonin 5-HT3 | Rat | 11 ± 1 | [1] | ||
| α2-Adrenoceptor | Rat | 120 ± 5 | [1] | ||
| Sigma Receptor | Rat | 170 ± 70 | [1] |
Table 2: In Vitro Functional Activity of Iodophenpropit
| Assay | Cell Line/Tissue | Agonist | Parameter | Value | Reference |
| [3H]-Histamine Release | Rat Cerebral Cortex Synaptosomes | - | Antagonist Activity (-log Ki) | 8.3 | [3] |
| Guinea Pig Jejunum Contraction | Guinea Pig | (R)-α-methylhistamine | pA2 | 9.12 ± 0.06 | [1] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling cascades, including the protein kinase A (PKA) pathway. As an antagonist, Iodophenpropit blocks these downstream effects.
Preclinical Experimental Workflow for Iodophenpropit
The preclinical evaluation of Iodophenpropit typically follows a standardized workflow to assess its efficacy and mechanism of action in various neuroscience-related models.
Experimental Protocols
In Vitro Receptor Binding Assay using [125I]Iodophenpropit
This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor using [125I]Iodophenpropit.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
[125I]Iodophenpropit (specific activity ~2000 Ci/mmol)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Test compounds (e.g., Iodophenpropit for self-displacement, or other H3 ligands)
-
Non-specific binding control: 10 µM Histamine or other high-affinity H3 agonist/antagonist
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Gamma counter
Procedure:
-
Membrane Preparation: If not using commercially prepared membranes, homogenize rat cerebral cortex in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL binding buffer, 50 µL [125I]Iodophenpropit (final concentration ~0.1-0.3 nM), and 100 µL membrane suspension (final concentration ~50-100 µg protein/well).
-
Non-specific Binding: 50 µL of 10 µM histamine, 50 µL [125I]Iodophenpropit, and 100 µL membrane suspension.
-
Competitive Binding: 50 µL of test compound at various concentrations, 50 µL [125I]Iodophenpropit, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding, plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to measure changes in extracellular histamine levels in the brain of a freely moving rodent following administration of Iodophenpropit.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length, 20 kDa MWCO)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
This compound solution
-
Analytical system for histamine quantification (e.g., HPLC with fluorescence detection)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to stabilize for at least 60-90 minutes. Begin collecting dialysate samples into vials in a fraction collector at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis by including it in the aCSF perfusion solution.
-
Post-treatment Collection: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) after drug administration.
-
Sample Analysis: Analyze the histamine concentration in the dialysate samples using a sensitive analytical method such as HPLC with post-column o-phthalaldehyde derivatization and fluorescence detection.[4][5][6][7]
-
Data Analysis: Express the histamine concentrations as a percentage of the mean baseline concentration for each animal. Perform statistical analysis to compare post-treatment levels to baseline and to a vehicle-treated control group.
Novel Object Recognition Test for Cognitive Enhancement
This protocol details the novel object recognition (NOR) test, a common behavioral assay to assess the effects of Iodophenpropit on learning and memory in rodents.[8][9][10][11][12]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material that is easy to clean.
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) and one set of novel objects. The objects should be heavy enough that the animal cannot displace them.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty open-field arena for 5-10 minutes to habituate to the environment.
-
Training (Familiarization) Phase: On day 2, place two identical objects in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object (sniffing or touching with the nose).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific ITI (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Administer Iodophenpropit or vehicle at a predetermined time before the training or testing phase.
-
Testing (Choice) Phase: After the ITI, place one of the familiar objects and one novel object in the same locations as in the training phase. Place the animal back in the arena and record the time spent exploring each object for 5 minutes.
-
Data Analysis: Calculate a discrimination index (DI) for each animal: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory. Compare the DI between the Iodophenpropit-treated group and the vehicle-treated group using appropriate statistical tests.
EEG/EMG Recording for Sleep-Wake Cycle Analysis
This protocol describes the procedure for recording electroencephalogram (EEG) and electromyogram (EMG) to assess the effects of Iodophenpropit on the sleep-wake cycle in mice.[13][14][15]
Materials:
-
Stereotaxic apparatus
-
Miniature screws for EEG electrodes
-
Fine wires for EMG electrodes
-
Dental cement
-
Data acquisition system for EEG/EMG recording
-
Sleep scoring software
Procedure:
-
Surgical Implantation: Anesthetize the mouse and place it in a stereotaxic frame. Implant two EEG electrodes (screws) into the skull over the frontal and parietal cortices. Insert two EMG electrodes into the nuchal (neck) muscles. Secure the electrode assembly to the skull with dental cement. Allow the animal to recover for at least one week.
-
Habituation and Baseline Recording: Connect the animal to the recording cable and allow it to habituate to the recording chamber for at least 24 hours. Record baseline EEG and EMG data for a 24-hour period.
-
Drug Administration: Administer Iodophenpropit or vehicle at a specific time of the light-dark cycle (e.g., at the beginning of the light phase).
-
Post-treatment Recording: Record EEG and EMG data for the subsequent 24 hours.
-
Data Analysis: Manually or automatically score the recording data into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs. Analyze the effects of Iodophenpropit on various sleep parameters, including total sleep time, sleep latency, number and duration of sleep/wake bouts, and EEG power spectra.
Amygdala-Kindled Seizure Model
This protocol outlines the induction of amygdala-kindled seizures in rats to evaluate the potential anticonvulsant effects of Iodophenpropit.[2][16][17][18][19]
Materials:
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrode
-
Constant current stimulator
-
EEG recording system
-
Video monitoring system
Procedure:
-
Electrode Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a bipolar electrode into the basolateral amygdala. Secure the electrode assembly to the skull with dental cement. Allow the animal to recover for at least one week.
-
Afterdischarge Threshold (ADT) Determination: Deliver a series of brief, low-intensity electrical stimulations to the amygdala, gradually increasing the intensity until an afterdischarge (epileptiform activity) is observed on the EEG. The lowest intensity that elicits an afterdischarge is the ADT.
-
Kindling: Stimulate the amygdala once or twice daily with the ADT intensity. Observe and score the behavioral seizures according to a standardized scale (e.g., Racine's scale). Continue the kindling process until the animal consistently exhibits generalized convulsive seizures (stage 4 or 5).
-
Drug Testing: Once the animal is fully kindled, administer Iodophenpropit or vehicle at various doses prior to electrical stimulation.
-
Assessment of Drug Effects: After drug administration, deliver the kindling stimulation and record the seizure severity (Racine score), afterdischarge duration, and latency to seizure onset.
-
Data Analysis: Compare the seizure parameters in the Iodophenpropit-treated groups to the vehicle-treated group to determine if the compound has anticonvulsant or proconvulsant effects.
Conclusion
This compound is a powerful and selective tool for investigating the role of the histamine H3 receptor in the central nervous system. Its ability to modulate the release of multiple neurotransmitters makes it particularly relevant for research in cognition, arousal, and neurological disorders. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize Iodophenpropit in their studies. By carefully designing and executing these experiments, the scientific community can further elucidate the therapeutic potential of targeting the histamine H3 receptor for a range of neurological and psychiatric conditions.
References
- 1. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of iodophenpropit, a selective histamine H3 antagonist, on amygdaloid kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [125I]iodoproxyfan and related compounds: a reversible radioligand and novel classes of antagonists with high affinity and selectivity for the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of extracellular histamine concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine release in immediate-type hypersensitivity reactions in intact human skin measured by microdialysis. A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skin microdialysis: detection of in vivo histamine release in cutaneous allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of real-time analysis of sleep-wake cycle in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of adenosinergic manipulations on amygdala kindled seizures in mice: Implications for sudden unexpected death in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epilepsy induced by extended amygdala-kindling in rats: lack of clear association between development of spontaneous seizures and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Facilitation of amygdala kindling development and kindled seizures by metaphit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Iodophenpropit Dihydrobromide in Elucidating Neurodegenerative Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodophenpropit dihydrobromide, a potent and highly selective histamine H3 receptor antagonist, has emerged as a critical pharmacological tool in the study of neurodegenerative diseases. Its ability to modulate key neurotransmitter systems implicated in cognitive function and neuronal survival makes it an invaluable asset for researchers investigating the complex pathologies of Alzheimer's disease, Parkinson's disease, and other related disorders. This technical guide provides an in-depth overview of the core functionalities of Iodophenpropit, detailing its mechanism of action, experimental applications, and the signaling pathways it influences. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the integration of this compound into novel research paradigms.
Introduction: The Histamine H3 Receptor as a Therapeutic Target in Neurodegeneration
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates the brain's histaminergic system, particularly the histamine H3 receptor, as a significant player in the pathophysiology of these conditions. The H3 receptor functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Crucially, it also acts as a heteroreceptor on a variety of non-histaminergic neurons, modulating the release of other critical neurotransmitters such as acetylcholine, dopamine, norepinephrine, and glutamate.
Blockade of the H3 receptor by antagonists like Iodophenpropit leads to an increase in the release of these neurotransmitters, which are known to be deficient in various neurodegenerative states. This mechanism underlies the pro-cognitive and potential neuroprotective effects of H3 receptor antagonists, making them a promising area of therapeutic research.
This compound: A Profile
Iodophenpropit is a potent and selective antagonist for the histamine H3 receptor. Its high affinity and selectivity make it an excellent tool for both in vitro and in vivo studies. The dihydrobromide salt form ensures its solubility and stability for experimental use.
Quantitative Data: Binding Affinity and Potency
The following tables summarize key quantitative data for this compound from various binding and functional assays.
| Parameter | Value | Species/Tissue | Reference |
| KD (Dissociation Constant) | 0.3 nM | Rat Cortex Membranes | [1] |
| Bmax (Maximum Binding Capacity) | 209 fmol/mg protein | Rat Cortex Membranes | |
| pKi (Binding Affinity) | 9.31 ± 0.04 | Mouse Brain Membranes | [2] |
| Bmax (Maximum Binding Capacity) | 290 ± 8 fmol/mg protein | Mouse Brain Membranes | [2] |
| Functional Assay | Parameter | Value | Cell Line/System |
| NMDA Receptor Inhibition | IC50 (NR1/NR2A) | 1.3 µM | Rat Recombinant Receptors |
| IC50 (NR1/NR2B) | 1.4 µM | Rat Recombinant Receptors | |
| IC50 (NR1/NR2C) | 9.7 µM | Rat Recombinant Receptors | |
| IC50 (NR1/NR2D) | 14 µM | Rat Recombinant Receptors |
Mechanism of Action and Signaling Pathways
Iodophenpropit exerts its effects by competitively blocking the histamine H3 receptor. As an antagonist, it prevents the binding of endogenous histamine, thereby disinhibiting the downstream signaling pathways normally suppressed by H3 receptor activation.
Histamine H3 Receptor Signaling
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). By blocking this pathway, Iodophenpropit leads to an increase in cAMP and PKA activity.
Furthermore, H3 receptor signaling can modulate other important pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial for cell survival and plasticity.
Modulation of Neurotransmitter Release
By blocking the inhibitory H3 heteroreceptors on presynaptic terminals, Iodophenpropit enhances the release of several key neurotransmitters:
-
Acetylcholine (ACh): Increased ACh in the hippocampus and cortex is a primary mechanism for the pro-cognitive effects of H3 antagonists.
-
Dopamine (DA): Enhanced dopamine release in the striatum and prefrontal cortex may contribute to improvements in motor function and executive functions.
-
Norepinephrine (NE): Increased noradrenergic transmission is associated with enhanced arousal and attention.
Experimental Protocols
In Vitro: [125I]-Iodophenpropit Radioligand Binding Assay in Rat Brain Membranes
This protocol is adapted from studies characterizing the binding of [125I]-Iodophenpropit to rat brain tissue.
Objective: To determine the binding affinity (KD) and density (Bmax) of H3 receptors in a given brain tissue sample.
Materials:
-
[125I]-Iodophenpropit (specific activity ~2000 Ci/mmol)
-
Rat brain tissue (e.g., cortex, striatum)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA
-
Non-specific binding control: 10 µM unlabeled Iodophenpropit or another suitable H3 antagonist
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
100 µL of membrane preparation
-
50 µL of [125I]-Iodophenpropit at various concentrations (e.g., 0.01 - 5 nM)
-
50 µL of binding buffer (for total binding) or 50 µL of 10 µM unlabeled Iodophenpropit (for non-specific binding)
-
-
Incubate the tubes at 25°C for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression to determine KD and Bmax values.
-
In Vivo: Evaluation of Pro-cognitive Effects in a Scopolamine-Induced Amnesia Model
This protocol provides a general framework for assessing the ability of Iodophenpropit to reverse cognitive deficits in a well-established animal model of cholinergic dysfunction, which is relevant to Alzheimer's disease.
Objective: To determine if Iodophenpropit can ameliorate learning and memory impairments induced by the muscarinic receptor antagonist, scopolamine.
Animal Model: Male Wistar rats or C57BL/6 mice.
Behavioral Test: Morris Water Maze (MWM) or Novel Object Recognition (NOR) test.
Procedure:
-
Acclimation and Habituation:
-
Acclimate animals to the housing facility for at least one week.
-
Habituate animals to the testing room and apparatus for 2-3 days prior to the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally - i.p.) 30 minutes before the behavioral test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes before the behavioral test to induce amnesia.
-
Include control groups: Vehicle + Vehicle, Vehicle + Scopolamine.
-
-
Behavioral Testing (Morris Water Maze Example):
-
Acquisition Phase (4 days):
-
Conduct 4 trials per day.
-
Place the animal in the water facing the wall of the tank at one of four starting positions.
-
Allow the animal to search for a hidden platform for a maximum of 60 seconds.
-
If the animal finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day 5):
-
Remove the platform.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis:
-
Analyze escape latencies during the acquisition phase using a two-way ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.
-
Application in Neurodegenerative Disease Models
While specific studies detailing the use of Iodophenpropit in models of Alzheimer's and Parkinson's disease are limited, its established mechanism of action provides a strong rationale for its application.
Alzheimer's Disease Research
Given the cholinergic deficit in Alzheimer's disease, Iodophenpropit can be used in transgenic mouse models (e.g., APP/PS1) to investigate its potential to:
-
Improve cognitive deficits: Assess performance in memory tasks like the Morris water maze or radial arm maze.
-
Modulate neuroinflammation: Analyze markers of microglial and astrocyte activation in brain tissue.
-
Investigate effects on amyloid-beta pathology: While direct effects are not yet established, changes in neurotransmitter levels could indirectly influence amyloid precursor protein (APP) processing and Aβ clearance.
Parkinson's Disease Research
In toxin-induced models of Parkinson's disease (e.g., 6-OHDA or MPTP), Iodophenpropit can be employed to:
-
Assess motor improvements: Use tests like the rotarod or cylinder test to evaluate motor coordination and limb use.
-
Measure striatal dopamine levels: Utilize microdialysis to quantify changes in dopamine release in the striatum.
-
Evaluate neuroprotective effects: Administer Iodophenpropit prior to or concurrently with the neurotoxin and assess the extent of dopaminergic neuron survival through tyrosine hydroxylase (TH) immunohistochemistry.
Conclusion
This compound is a powerful and selective tool for probing the function of the histamine H3 receptor in the central nervous system. Its ability to enhance the release of pro-cognitive neurotransmitters provides a solid foundation for its use in studying the symptomatic and potentially disease-modifying aspects of neurodegenerative disorders. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound to unravel the complex mechanisms of neurodegeneration and to explore novel therapeutic strategies.
References
An In-depth Technical Guide to Iodophenpropit Dihydrobromide and its Interaction with G-protein-coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodophenpropit dihydrobromide is a potent and selective antagonist and inverse agonist of the histamine H3 receptor (H3R), a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological roles of the H3R and as a lead compound in the development of therapeutics for neurological disorders. This technical guide provides a comprehensive overview of iodophenpropit's interaction with GPCRs, with a focus on the H3R. It includes a compilation of quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.
Introduction to this compound
Iodophenpropit is an imidazole derivative that acts as a competitive antagonist and inverse agonist at the histamine H3 receptor.[1][2] Its structure allows for high-affinity binding to the receptor, thereby blocking the effects of endogenous histamine and reducing the receptor's constitutive activity. The dihydrobromide salt form enhances its solubility and stability for experimental use. The radiolabeled form, [¹²⁵I]-iodophenpropit, is an invaluable tool for in vitro and in vivo receptor binding studies, enabling the quantification and localization of H3 receptors.[3][4]
Quantitative Data on Iodophenpropit Interaction with GPCRs
The following tables summarize the key quantitative parameters defining the interaction of iodophenpropit with the histamine H3 receptor and its selectivity over other histamine receptor subtypes and the 5-HT3 receptor.
Table 1: Binding Affinity of Iodophenpropit for Histamine Receptors
| Receptor Subtype | Ligand | Preparation | K_i_ (nM) | K_d_ (nM) | B_max_ (fmol/mg protein) | Reference |
| Histamine H3 | [¹²⁵I]-Iodophenpropit | Rat Cortex Membranes | 0.97 ± 0.06 | 0.32 | 209 | [3][5] |
| Histamine H3 | [¹²⁵I]-Iodophenpropit | Rat Cerebral Cortex | - | 0.57 ± 0.16 | 268 ± 119 | [4] |
| Histamine H3 | [¹²⁵I]-Iodophenpropit | Mouse Brain Membranes | - | 9.31 ± 0.04 (pKd) | 290 ± 8 | [6] |
| Histamine H1 | Iodophenpropit | Guinea-pig H1 Receptors | 1710 ± 320 | - | - | [5] |
| Histamine H2 | Iodophenpropit | Human H2 Receptors | 2280 ± 810 | - | - | [5] |
Table 2: Functional Potency of Iodophenpropit
| Assay Type | Preparation | Parameter | Value | Reference |
| Functional Antagonism | Guinea-pig Jejunum | pA₂ | 9.12 ± 0.06 | [5] |
| cAMP Accumulation | SK-N-MC cells (human H3R) | EC₅₀ (forskolin-induced) | 25.1 nM | [7] |
| 5-HT Response Inhibition | - | IC₅₀ | 1.57 ± 0.3 µM | [8] |
Table 3: Selectivity Profile of Iodophenpropit
| Receptor | K_i_ (nM) | Reference |
| 5-HT3 | 11 ± 1 | [5] |
| α2-adrenoceptor | 120 ± 5 | [5] |
| Sigma receptor | 170 ± 70 | [5] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction of iodophenpropit with the H3 receptor are provided below.
Radioligand Binding Assay (Competition)
This protocol describes the determination of the inhibitory constant (K_i_) of iodophenpropit for the H3 receptor using [¹²⁵I]-iodophenpropit as the radioligand.
Materials:
-
Membrane Preparation: Rat brain cortex membranes expressing H3 receptors.
-
Radioligand: [¹²⁵I]-iodophenpropit.
-
Non-specific Binding Control: Unlabeled iodophenpropit or another high-affinity H3R ligand (e.g., thioperamide) at a high concentration (e.g., 10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compound (iodophenpropit).
-
In assay tubes, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [¹²⁵I]-iodophenpropit (close to its K_d_ value, e.g., 0.3 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of an unlabeled H3R ligand.
-
Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
GTPγS Binding Assay
This assay measures the ability of iodophenpropit to act as an inverse agonist by quantifying its effect on the basal G-protein activation of the H3 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).[1]
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.[9]
-
Test Compound: this compound.
-
Agonist (for antagonist mode): A potent H3R agonist like (R)-α-methylhistamine.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Prepare serial dilutions of iodophenpropit.
-
In a 96-well plate, add the cell membranes, assay buffer, and the diluted test compound.
-
To measure inverse agonism, incubate for 15 minutes at 30°C.[9]
-
To measure antagonism, pre-incubate with the test compound before adding a fixed concentration of an H3R agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[9]
-
Incubate for 30-60 minutes at 30°C.[9]
-
Terminate the reaction by rapid filtration.
-
Measure the bound [³⁵S]GTPγS by scintillation counting.
-
For inverse agonism, plot the amount of bound [³⁵S]GTPγS against the log of the iodophenpropit concentration to determine the IC₅₀ and the degree of inhibition of basal signaling.
cAMP Accumulation Assay
This functional assay assesses the inverse agonist activity of iodophenpropit by measuring its ability to counteract the constitutive H3R-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Materials:
-
Cells: A cell line stably expressing the human H3 receptor (e.g., SK-N-MC or CHO-K1 cells).[7]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX.[9]
-
Adenylyl Cyclase Activator: Forskolin.[7]
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
Procedure:
-
Culture the H3R-expressing cells to an appropriate confluency in 96-well plates.
-
Remove the culture medium and wash the cells with the assay buffer.
-
Add serial dilutions of iodophenpropit to the cells.
-
To measure inverse agonism, incubate the cells with the compound for 15-30 minutes at 37°C.[9]
-
To enhance the signal, stimulate the cells with a low concentration of forskolin.
-
Incubate for a further 15-30 minutes at 37°C.[9]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's protocol.
-
Plot the cAMP concentration against the log of the iodophenpropit concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by iodophenpropit and the workflows of the experimental protocols described above.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The first radiolabeled histamine H3 receptor antagonist, [125I]iodophenpropit: saturable and reversible binding to rat cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the binding of the first selective radiolabelled histamine H3-receptor antagonist, [125I]-iodophenpropit, to rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Early-Stage Research Involving Iodophenpropit Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophenpropit dihydrobromide is a potent and selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1][2][3] This activity makes it a valuable tool for investigating the role of the histaminergic system in various physiological and pathological processes. Furthermore, emerging research has identified Iodophenpropit as a subunit-selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, suggesting a broader pharmacological profile with potential implications for neurological disorders.[4] This guide provides a comprehensive overview of the core technical aspects of early-stage research involving this compound, including its mechanism of action, quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Mechanisms of Action
This compound's primary mechanism of action is the competitive antagonism of the histamine H3 receptor. The binding of [¹²⁵I]Iodophenpropit to this receptor is characterized as selective, saturable, and readily reversible, with a high affinity.[1][5] By blocking the H3 receptor, Iodophenpropit inhibits the negative feedback loop that normally suppresses histamine synthesis and release, leading to increased histaminergic neurotransmission.
A secondary, but significant, mechanism of action is the antagonism of NMDA receptors, specifically those containing the NR1/NR2B subunits.[4] This non-competitive antagonism suggests that Iodophenpropit may modulate glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Binding Affinities and Potencies
| Parameter | Receptor/Target | Cell Line/Tissue | Value | Reference |
| KD | Histamine H3 Receptor | Rat Cortex Membranes | 0.32 nM | [1][5] |
| KD | Histamine H3 Receptor | Rat Brain | 0.57 ± 0.16 nM | [6] |
| pKd | Histamine H3 Receptor | Mouse Brain Membranes | 9.31 ± 0.04 | [7] |
| Bmax | Histamine H3 Receptor | Rat Cortex Membranes | 209 fmol/mg protein | [5] |
| Bmax | Histamine H3 Receptor | Rat Brain | 268 ± 119 fmol/mg protein | [6] |
| Receptor Density | Histamine H3 Receptor | Mouse Brain Membranes | 290 ± 8 fmol/mg protein | [7] |
| IC50 | 5-Hydroxytryptamine (5-HT) responses | Not Specified | 1.57 ± 0.3 μM | [1] |
| pA2 | Histamine H3 Receptor | Guinea Pig Intestine | 9.6 | [4] |
| EC50 (cAMP production) | Human H3 Receptor | SK-N-MC cells | 25.1 nM | [4] |
| IC50 | NR1/NR2A NMDA Receptor | Rat Recombinant Receptors | 1.3 µM | [4] |
| IC50 | NR1/NR2B NMDA Receptor | Rat Recombinant Receptors | 1.4 µM | [4] |
| IC50 | NR1/NR2C NMDA Receptor | Rat Recombinant Receptors | 9.7 µM | [4] |
| IC50 | NR1/NR2D NMDA Receptor | Rat Recombinant Receptors | 14 µM | [4] |
Table 2: In Vivo Efficacy and Dosing
| Study Type | Animal Model | Dose | Route of Administration | Effect | Reference |
| Immunomodulation | Rabbit | 1 µg/kg (b.i.d. for 10 days) | Intramuscular | Significant enhancement of total anti-sheep red blood cells (SRBC) immunoglobulins (Igs) | [1] |
| Anticonvulsant | Rat (Amygdala-kindled seizures) | ED50 = 2.54 mg/kg | Intraperitoneal | Reduction in seizure duration | [4] |
| Pruritus Induction | Mouse | 10 nmol | Intradermal | Induces scratching behavior | [4] |
Experimental Protocols
Histamine H3 Receptor Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of [¹²⁵I]-Iodophenpropit to rodent brain tissue.[6][7][8]
Materials:
-
Rat or mouse cerebral cortex tissue
-
[¹²⁵I]-Iodophenpropit (specific activity ~1900 Ci/mmol)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM unlabeled Iodophenpropit or Thioperamide
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cerebral cortex tissue in ice-cold binding buffer. Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh binding buffer and repeat the centrifugation step. The final pellet is resuspended in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
Binding Reaction: In a final volume of 250 µL, combine:
-
100 µL of membrane suspension
-
50 µL of [¹²⁵I]-Iodophenpropit (at desired concentrations, typically 0.01-5 nM for saturation experiments)
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of competing ligand (for competition assays).
-
-
Incubation: Incubate the reaction tubes at 25°C for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in binding buffer. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
NMDA Receptor Antagonism via Fluorescence-Based Calcium Assay
This protocol is based on a screening assay developed to identify NMDA receptor modulators.[4]
Materials:
-
BHK-21 cells stably co-expressing NR1 and an NR2 subunit (e.g., NR2B)
-
Assay Buffer: 138 mM NaCl, 5.33 mM KCl, 0.34 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 4.17 mM NaHCO₃, 5.56 mM D-glucose, 20 mM HEPES, 2 mM CaCl₂, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Glutamate and Glycine (NMDA receptor agonists)
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the BHK-21 cells into 96-well plates at a density that allows for confluence on the day of the assay.
-
Dye Loading: Wash the cells twice with assay buffer. Incubate the cells with Fluo-4 AM (typically 2-5 µM) in assay buffer for 30-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a solution of glutamate and glycine (e.g., 100 µM each) to the wells to stimulate the NMDA receptors.
-
Data Acquisition: Measure the change in fluorescence intensity over time. The inhibition by Iodophenpropit is determined by the reduction in the fluorescence signal compared to control wells without the compound.
Amygdaloid Kindled Seizure Model in Rats
This in vivo protocol is designed to assess the anticonvulsant effects of Iodophenpropit.[1][9]
Materials:
-
Male Wistar rats (200-250 g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Electrode Implantation: Anesthetize the rats and place them in a stereotaxic apparatus. Implant a bipolar electrode into the amygdala according to precise stereotaxic coordinates.
-
Kindling: After a recovery period, apply a daily electrical stimulation (e.g., 60 Hz, 1 ms biphasic square wave pulses for 1 second) to the amygdala. Monitor the behavioral seizure severity using Racine's scale and record the afterdischarge duration via EEG. Continue daily stimulation until stable, fully kindled seizures (Stage 4 or 5) are consistently observed.
-
Drug Administration: Once the rats are fully kindled, administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses.
-
Seizure Challenge: At the time of expected peak drug effect, apply the electrical stimulation to the amygdala.
-
Data Analysis: Record the seizure stage and afterdischarge duration. Compare the results between the drug-treated and vehicle-treated groups to determine the anticonvulsant efficacy of Iodophenpropit.
Visualizations
Signaling Pathway of Iodophenpropit at the Histamine H3 Receptor
Caption: Iodophenpropit antagonizes the H3 receptor, blocking histamine-induced inhibition of adenylate cyclase and calcium influx, thereby increasing histamine release.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding characteristics of Iodophenpropit using a radioligand binding assay.
Logical Relationship of Iodophenpropit's Dual Action
Caption: Iodophenpropit's dual antagonism of H3 and NMDA receptors suggests complex modulation of neurotransmitter systems.
Conclusion
This compound is a versatile pharmacological tool with well-characterized effects on the histamine H3 receptor and an emerging profile as an NMDA receptor antagonist. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute early-stage studies investigating its therapeutic potential. The dual mechanism of action warrants further exploration, as it may offer novel approaches to treating a range of neurological and psychiatric disorders.
References
- 1. Inhibitory effect of iodophenpropit, a selective histamine H3 antagonist, on amygdaloid kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
- 4. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Opiate modification of amygdaloid-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the binding of the first selective radiolabelled histamine H3-receptor antagonist, [125I]-iodophenpropit, to rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
Methodological & Application
Application Notes and Protocols for Iodophenpropit Dihydrobromide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophenpropit dihydrobromide is a potent and selective antagonist of the histamine H3 receptor (H3R), exhibiting high binding affinity (KD = 0.32 nM).[1][2][3] In many cellular systems, it functions as an inverse agonist, meaning it can inhibit the constitutive, baseline activity of the receptor in the absence of an agonist. This property makes it a valuable tool for investigating the physiological roles of the H3 receptor and for the development of therapeutics targeting this receptor. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on intracellular signaling and cellular processes.
Mechanism of Action
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] As an inverse agonist, this compound binds to the H3 receptor and prevents this Gαi/o-mediated inhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP concentration.[6] The H3 receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, and Iodophenpropit can be used to investigate these alternative signaling cascades.[4]
Data Presentation
Quantitative Data Summary
| Parameter | Cell Line | Value | Assay Type | Reference |
| KD | Rat Cortex Membranes | 0.32 nM | Radioligand Binding | [7] |
| EC50 | SK-N-MC (recombinant human H3R) | 25.1 nM | cAMP Production (Forskolin-stimulated) | [8] |
| IC50 | 5-HT induced responses | 1.57 ± 0.3 µM | Functional Assay |
Signaling Pathway Diagram
Caption: Signaling pathway of the Histamine H3 Receptor and the antagonistic action of Iodophenpropit.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's datasheet for solubility information. This compound is soluble in water (up to 50 mg/ml) and DMSO (up to 50 mg/ml).[8]
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder (Molecular Weight: 576.13 g/mol ).
-
Dissolve the powder in the chosen sterile solvent (water or DMSO). If using DMSO, ensure the final concentration in your cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Culture and Treatment
General Cell Culture Guidelines:
-
Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). The specific medium and supplements will depend on the cell line being used.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have reached the desired confluency (typically 70-90%) before starting an experiment.
Treatment Protocol:
-
The day before treatment, seed cells into the appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). The seeding density will need to be optimized for each cell line and experiment duration.
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in fresh, serum-free or low-serum medium to achieve the desired final concentrations. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the old medium from the cells and gently wash with sterile phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of this compound to the cells.
-
Include appropriate controls:
-
Vehicle control: Medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Untreated control: Medium without any treatment.
-
Positive control (for antagonist activity): Co-treatment with an H3 receptor agonist (e.g., (R)-α-methylhistamine) and this compound.
-
-
Incubate the cells for the desired period, which will vary depending on the assay being performed (e.g., 15-30 minutes for signaling pathway studies, 24-72 hours for proliferation assays).
cAMP Accumulation Assay
This assay measures the inverse agonist activity of this compound.
Materials:
-
Cells expressing the histamine H3 receptor (e.g., SK-N-MC cells stably expressing H3R)[6]
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation
-
Forskolin (optional, to increase the assay window by stimulating adenylyl cyclase)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Seed cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add assay buffer containing the phosphodiesterase inhibitor to the cells.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.[1]
-
(Optional) Add a low concentration of forskolin and incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen detection kit.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the MAPK/ERK signaling pathway.
Materials:
-
Cells cultured in 6-well plates
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours before treatment to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a short duration (e.g., 5-30 minutes).
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Cell Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell growth and viability.
Materials:
-
Cells cultured in 96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at an optimized density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodophenpropit Dihydrobromide in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Iodophenpropit dihydrobromide in rats, a potent and selective histamine H3 receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Compound Information
This compound is a well-characterized tool compound for studying the role of the histamine H3 receptor. It acts as a competitive antagonist and inverse agonist at this receptor, which is primarily expressed in the central nervous system. Its high affinity for the H3 receptor in rat brain tissue (KD of approximately 0.32 nM) makes it a valuable probe for in vitro and in vivo studies.[1]
Dosage and Administration
Table 1: this compound Dosage and Administration in Rats
| Administration Route | Dosage Range | Vehicle | Notes |
| Intraperitoneal (i.p.) | 1 - 10 mg/kg | Saline or 10% DMSO in saline | An effective dose (ED50) of 2.54 mg/kg has been reported to reduce amygdala-kindled seizure duration in rats.[2] Higher doses may be required for other CNS effects. |
| Intravenous (i.v.) | Data not available (Recommended starting range: 0.1 - 1 mg/kg) | Saline | Direct administration into the systemic circulation. Lower doses are typically required compared to other routes. Careful formulation is necessary to ensure solubility and prevent precipitation. |
| Oral (p.o.) | Data not available (Recommended starting range: 5 - 20 mg/kg) | Water, saline, or appropriate vehicle for oral gavage | Bioavailability is unknown and likely to be lower than parenteral routes. Higher doses are generally required. |
| Subcutaneous (s.c.) | Data not available (Recommended starting range: 1 - 10 mg/kg) | Saline | Provides a slower absorption profile compared to i.p. or i.v. administration. |
| Intracerebroventricular (i.c.v.) | Data not available (Recommended starting range: 1 - 10 µ g/rat ) | Artificial cerebrospinal fluid (aCSF) | Bypasses the blood-brain barrier for direct CNS effects. Requires stereotaxic surgery. |
Vehicle Preparation: For intraperitoneal and subcutaneous injections, this compound can typically be dissolved in sterile saline. If solubility is an issue, a small percentage of a co-solvent like DMSO (e.g., 10%) can be used, with the final solution being diluted in saline. For intravenous administration, ensure the compound is fully dissolved in a physiologically compatible vehicle to prevent embolism. For oral administration, the compound can be dissolved or suspended in water, saline, or a suitable gavage vehicle.
Signaling Pathway
Iodophenpropit acts on the histamine H3 receptor, a G protein-coupled receptor (GPCR). As an antagonist/inverse agonist, it blocks the constitutive activity of the receptor and the binding of the endogenous agonist, histamine. This leads to an increase in the synthesis and release of histamine and other neurotransmitters in the brain.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to rats. These protocols should be adapted to meet the specific requirements of the research question and institutional guidelines.
In Vivo Microdialysis for Measuring Neurotransmitter Release
This protocol describes the measurement of histamine or other neurotransmitter levels in a specific brain region of an awake, freely moving rat following the administration of Iodophenpropit.
Caption: Experimental Workflow for In Vivo Microdialysis.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection)
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, striatum, or hypothalamus).
-
Secure the cannula with dental cement and allow the animal to recover for 5-7 days.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period to establish a stable baseline of neurotransmitter levels.
-
-
Sample Collection and Drug Administration:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Prepare a fresh solution of this compound in the chosen vehicle.
-
Administer the drug via the desired route (e.g., i.p. injection).
-
Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using a validated analytical method to quantify the concentration of the neurotransmitter of interest.
-
Express the data as a percentage of the baseline levels.
-
Behavioral Assessment: Novel Object Recognition Test
This protocol assesses the effect of Iodophenpropit on cognitive function, specifically recognition memory, in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but different in shape and texture.
Procedure:
-
Habituation:
-
Handle the rats for several days prior to the experiment to reduce stress.
-
On the day before testing, allow each rat to explore the empty open field arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
Administer Iodophenpropit or vehicle at the desired pre-treatment time (e.g., 30 minutes before training).
-
Place two identical objects (familiar objects) in opposite corners of the arena.
-
Allow the rat to explore the arena and the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
-
Testing (Novelty) Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), place the rat back into the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the rat to explore the arena and the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory. Compare the DI between the Iodophenpropit-treated group and the vehicle-treated group.
-
In Vitro Receptor Binding Assay
This protocol determines the affinity of Iodophenpropit for the histamine H3 receptor in rat brain tissue.
Materials:
-
Rat brain tissue (e.g., cortex or striatum)
-
Radiolabeled ligand for the H3 receptor (e.g., [3H]-Nα-methylhistamine)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize the rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of Iodophenpropit (or vehicle for total binding, and a high concentration of an unlabeled H3 agonist for non-specific binding).
-
Incubate the tubes at room temperature for a set period to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Iodophenpropit by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the Iodophenpropit concentration and use non-linear regression analysis to determine the IC50 (the concentration of Iodophenpropit that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the histamine H3 receptor in various physiological and pathological processes in rats. The provided dosage information and detailed experimental protocols offer a starting point for researchers. However, due to the limited publicly available pharmacokinetic data, it is imperative to conduct preliminary dose-response and time-course studies to optimize the experimental design for specific research objectives.
References
- 1. The first radiolabeled histamine H3 receptor antagonist, [125I]iodophenpropit: saturable and reversible binding to rat cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of iodophenpropit, a selective histamine H3 antagonist, on amygdaloid kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Iodophenpropit Dihydrobromide Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Iodophenpropit dihydrobromide stock solutions for use in various experimental settings. Iodophenpropit is a potent and selective antagonist for the histamine H3 receptor, making it a valuable tool in neuroscience, immunology, and metabolic research.[1][2] This guide outlines the key physicochemical properties of this compound, provides step-by-step instructions for solubilization and storage, and includes diagrams of its signaling pathway and a general experimental workflow.
Introduction to this compound
This compound is a highly selective antagonist of the histamine H3 receptor with a high binding affinity, typically in the nanomolar range (KD = 0.3 - 0.32 nM).[1][2] The H3 receptor is a G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters.[2][3] As an antagonist, Iodophenpropit blocks the inhibitory action of histamine on these receptors. This can lead to an increase in the release of various neurotransmitters, which is a key aspect of its mechanism of action. Furthermore, studies have shown that Iodophenpropit can increase forskolin-induced cAMP production in cells expressing the human H3 receptor.[4] At higher concentrations, it has also been observed to act as an antagonist for certain NMDA receptor subunits.[4][5]
Physicochemical and Biological Properties
A clear understanding of the properties of this compound is essential for its effective use in experiments. The following table summarizes its key characteristics.
| Property | Value | References |
| Chemical Name | N-[2-(4-Iodophenyl)ethyl]-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide | |
| Molecular Formula | C₁₅H₁₉IN₄S · 2HBr | [4] |
| Molecular Weight | 576.13 g/mol | [1][2] |
| Purity | ≥98% (HPLC) | [2][4] |
| CAS Number | 145196-87-8 | [1][4] |
| Appearance | White to off-white solid | [1] |
| Biological Activity | Potent and selective histamine H3 receptor antagonist | [1][2][6] |
| Binding Affinity (KD) | 0.3 - 0.32 nM | [1][2] |
Solubility and Stock Solution Preparation
Proper preparation of stock solutions is critical for experimental reproducibility. The choice of solvent and storage conditions can significantly impact the stability and efficacy of this compound.
Solubility Data
| Solvent | Solubility | Notes | References |
| DMSO | ≥ 50 mg/mL (≥ 86.79 mM) | May require ultrasonic and warming to fully dissolve. Use newly opened DMSO as it can be hygroscopic. | [1][4][6] |
| Water | 50 mg/mL (86.79 mM) | - | [4] |
| Ethanol | Soluble | Specific concentration not provided. | [6] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.576 mg of the compound.
-
Solubilize: Add the appropriate volume of DMSO to the powder. For the example above, add 100 µL of DMSO.
-
Mix: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes. Gentle warming can also be applied. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store: Store the aliquots as recommended in the storage table below.
Storage of Stock Solutions
Proper storage is crucial to maintain the stability and activity of this compound stock solutions.
| Storage Temperature | Shelf Life | Notes | References |
| -80°C | 6 months | Recommended for long-term storage. | [1] |
| -20°C | 1 month | Suitable for short-term storage. Protect from light. | [1][2][4] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is highly recommended to prevent degradation.
-
Protect from Light: Store stock solutions in light-protected tubes or vials.[1]
-
Hygroscopic Nature of DMSO: Use fresh, anhydrous DMSO to ensure accurate concentration and solubility.[1]
Signaling Pathway and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
Iodophenpropit acts as an antagonist at the histamine H3 receptor, which is a Gi/o-coupled GPCR. In its natural state, the binding of histamine to the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking this interaction, Iodophenpropit prevents this inhibition, thereby leading to a relative increase in cAMP levels, especially in the presence of a stimulator like forskolin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for [¹²⁵I]Iodophenpropit Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹²⁵I]Iodophenpropit is a highly selective and high-affinity antagonist radioligand for the histamine H₃ receptor.[1][2][3] This property makes it an invaluable tool for researchers studying the pharmacology of the H₃ receptor, screening compound libraries for novel H₃ receptor ligands, and characterizing the distribution and density of H₃ receptors in various tissues.[4] The histamine H₃ receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[5] This role makes it a significant target for the development of therapeutics for neurological and psychiatric disorders.
These application notes provide a detailed protocol for performing a radioligand binding assay using [¹²⁵I]Iodophenpropit with rodent brain tissue, a common experimental system. The protocol covers both saturation binding experiments to determine the receptor density (Bmax) and ligand affinity (Kd), and competition binding experiments to determine the affinity (Ki) of unlabeled test compounds.
Data Presentation
Quantitative Binding Data for [¹²⁵I]Iodophenpropit
| Parameter | Value | Species/Tissue | Reference |
| K_d | 0.32 nM | Rat Cortex Membranes | [2] |
| K_d | 0.57 ± 0.16 nM | Rat Cerebral Cortex Membranes | [1] |
| pK_d | 9.31 ± 0.04 | Mouse Brain Membranes | [4] |
| B_max | 209 fmol/mg protein | Rat Cortex Membranes | [2] |
| B_max | 268 ± 119 fmol/mg protein | Rat Cerebral Cortex Membranes | [1] |
| B_max | 290 ± 8 fmol/mg protein | Mouse Brain Membranes | [4] |
Affinity of Selected Ligands at the Histamine H₃ Receptor
| Compound | Affinity (K_i) | Assay Type | Reference |
| Iodophenpropit | 0.97 ± 0.06 nM | Competition Binding ([¹²⁵I]Iodophenpropit) | [3] |
| Thioperamide | 4.3 ± 1.6 nM | Competition Binding ([¹²⁵I]Iodophenpropit) | [3] |
| (R)-α-methylhistamine | - | Agonist | [4][6] |
| Clobenpropit | - | Antagonist | [7] |
Experimental Protocols
Materials and Reagents
-
[¹²⁵I]Iodophenpropit (Specific Activity ~2000 Ci/mmol)
-
Membrane Preparation: Rat or mouse brain cortex membranes.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Unlabeled Ligand for Non-Specific Binding: 1 µM (R)-α-methylhistamine or 10 µM Clobenpropit.[6][9]
-
Test Compounds: Stock solutions of unlabeled compounds for competition assays.
-
Glass Fiber Filters: GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine (PEI) for at least 30 minutes.[7][10]
-
Scintillation Vials and Scintillation Cocktail
-
Filtration Apparatus (e.g., Brandel or Packard cell harvester)
-
Gamma Counter
Protocol 1: Saturation Binding Assay
This experiment is designed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) for [¹²⁵I]Iodophenpropit.
-
Prepare Radioligand Dilutions: Prepare serial dilutions of [¹²⁵I]Iodophenpropit in assay buffer to achieve a final concentration range of approximately 0.01 to 5.0 nM.
-
Assay Setup: Set up triplicate tubes for each concentration of the radioligand.
-
Total Binding: Add 50 µL of the appropriate [¹²⁵I]Iodophenpropit dilution, 50 µL of assay buffer, and 100 µL of membrane preparation (typically 100-200 µg of protein).
-
Non-Specific Binding: Add 50 µL of the appropriate [¹²⁵I]Iodophenpropit dilution, 50 µL of a high concentration of an unlabeled H₃ antagonist (e.g., 1 µM (R)-α-methylhistamine), and 100 µL of membrane preparation.
-
-
Incubation: Incubate the tubes at room temperature (25°C) for 60-120 minutes to reach equilibrium.[8]
-
Termination of Assay: Rapidly filter the contents of each tube through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.[10]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the average non-specific binding CPM from the average total binding CPM for each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of [¹²⁵I]Iodophenpropit (X-axis).
-
Analyze the data using a non-linear regression analysis program (e.g., GraphPad Prism) to fit a one-site binding model and determine the K_d and B_max values.
-
Protocol 2: Competition Binding Assay
This experiment is designed to determine the inhibitory constant (K_i) of a test compound by measuring its ability to displace [¹²⁵I]Iodophenpropit.
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of [¹²⁵I]Iodophenpropit in assay buffer at a concentration close to its K_d (e.g., 0.3-0.6 nM).
-
-
Assay Setup: Set up triplicate tubes for each concentration of the test compound.
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]Iodophenpropit solution, and 100 µL of membrane preparation.
-
Non-Specific Binding: 50 µL of a high concentration of an unlabeled H₃ antagonist (e.g., 1 µM (R)-α-methylhistamine), 50 µL of [¹²⁵I]Iodophenpropit solution, and 100 µL of membrane preparation.
-
Competition: 50 µL of the test compound dilution, 50 µL of [¹²⁵I]Iodophenpropit solution, and 100 µL of membrane preparation.
-
-
Incubation, Termination, Washing, and Radioactivity Measurement: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand, determined from the saturation binding experiment.
-
-
Mandatory Visualization
Caption: Experimental workflow for the [¹²⁵I]Iodophenpropit radioligand binding assay.
Caption: Simplified signaling pathway of the histamine H₃ receptor.
References
- 1. Characterization of the binding of the first selective radiolabelled histamine H3-receptor antagonist, [125I]-iodophenpropit, to rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first radiolabeled histamine H3 receptor antagonist, [125I]iodophenpropit: saturable and reversible binding to rat cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [125I]iodoproxyfan, a new antagonist to label and visualize cerebral histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application of Iodophenpropit Dihydrobromide in Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophenpropit dihydrobromide is a potent and selective antagonist for the histamine H3 receptor.[1][2] Its radioiodinated form, [¹²⁵I]iodophenpropit, serves as a crucial tool in neuroscience research, particularly for the anatomical localization and quantification of H3 receptors in brain tissue through autoradiography.[3] This technique allows for the visualization of the distribution of these receptors with high spatial resolution, providing valuable insights into their role in various physiological and pathological processes.[4][5] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, modulates the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in cognitive and neurological disorders.[6][7][8]
Quantitative Data Summary
The following tables summarize the binding affinity and receptor density of [¹²⁵I]iodophenpropit for the histamine H3 receptor in different species and brain regions, as determined by autoradiography and membrane binding assays.
Table 1: Binding Affinity (KD) of [¹²⁵I]Iodophenpropit to H3 Receptors
| Species | Tissue | KD (nM) | Reference |
| Rat | Cortex Membranes | 0.32 | [1][9] |
| Rat | Cerebral Cortex | 0.57 ± 0.16 | [10] |
| Mouse | Brain Membranes | pKd = 9.31 ± 0.04 | [11] |
Table 2: Receptor Density (Bmax) of H3 Receptors using [¹²⁵I]Iodophenpropit
| Species | Tissue | Bmax (fmol/mg protein) | Reference |
| Rat | Cortex Membranes | 209 | [9] |
| Rat | Cerebral Cortex | 268 ± 119 | [10] |
| Mouse | Brain Membranes | 290 ± 8 | [11] |
Table 3: Receptor Selectivity of Iodophenpropit
| Receptor | Ki (nM) | Reference |
| Histamine H3 | 0.97 ± 0.06 | [12] |
| Histamine H1 | 1710 ± 320 | [12] |
| Histamine H2 | 2280 ± 810 | [12] |
| 5-HT3 | 11 ± 1 | [12] |
| α2-adrenoceptor | 120 ± 5 | [12] |
| σ receptor | 170 ± 70 | [12] |
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit.[6][13] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] This, in turn, modulates the activity of protein kinase A (PKA). Furthermore, H3 receptor stimulation can activate the MAPK/ERK and PI3K/AKT signaling pathways.[13][14] As a presynaptic receptor, its activation also leads to a reduction in neurotransmitter release by inhibiting N- and P-type voltage-gated calcium channels.[6][7]
Experimental Protocols
In Vitro Receptor Autoradiography Protocol for [¹²⁵I]Iodophenpropit
This protocol is adapted from general autoradiography procedures and specific information regarding [¹²⁵I]iodophenpropit binding.[4][15][16]
1. Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Rapidly dissect the brain and snap-freeze in isopentane cooled with dry ice or liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 20 µm thick coronal or sagittal sections of the brain.
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Store the slide-mounted sections at -80°C.
2. Binding Assay:
-
Pre-incubation: On the day of the experiment, bring the slides to room temperature. Pre-incubate the sections in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature to remove endogenous ligands.
-
Incubation: Incubate the sections with [¹²⁵I]iodophenpropit (e.g., 0.1-1.0 nM) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) for 90 minutes at room temperature.
-
Non-specific Binding: For determining non-specific binding, incubate a parallel set of sections in the presence of a high concentration of a non-labeled H3 receptor ligand (e.g., 10 µM thioperamide or unlabeled iodophenpropit).
-
Washing: After incubation, rapidly wash the slides to remove unbound radioligand. Perform a series of short washes in ice-cold buffer (e.g., 3 x 5 minutes in 50 mM Tris-HCl, pH 7.4).
-
Final Rinse: Briefly dip the slides in ice-cold deionized water to remove buffer salts.
-
Drying: Dry the slides under a stream of cool, dry air.
3. Imaging and Data Analysis:
-
Exposure: Appose the dried slides to a phosphor imaging screen or autoradiographic film in a light-tight cassette. Include calibrated radioactive standards to allow for quantification. Exposure time will vary depending on the radioactivity but typically ranges from 1 to 5 days.[15]
-
Imaging: Scan the phosphor screen using a phosphor imager or develop the film.
-
Data Analysis: Quantify the optical density of the autoradiograms in specific brain regions using image analysis software. Subtract the non-specific binding from the total binding to determine the specific binding. Convert the optical density values to fmol/mg tissue equivalent using the co-exposed standards.
Concluding Remarks
[¹²⁵I]this compound is a highly valuable radioligand for the study of histamine H3 receptors. Its high affinity and selectivity allow for precise localization and quantification of H3 receptors in the brain and other tissues. The protocols and data presented here provide a foundation for researchers to utilize this tool effectively in their investigations into the role of the histaminergic system in health and disease. The detailed understanding of H3 receptor distribution and signaling is critical for the development of novel therapeutics targeting this important receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 3. Iodophenpropit - Wikipedia [en.wikipedia.org]
- 4. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. The first radiolabeled histamine H3 receptor antagonist, [125I]iodophenpropit: saturable and reversible binding to rat cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the binding of the first selective radiolabelled histamine H3-receptor antagonist, [125I]-iodophenpropit, to rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodophenpropit Dihydrobromide in Histamine Release Modulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophenpropit dihydrobromide is a highly potent and selective antagonist for the histamine H3 receptor (H3R).[1] It functions as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal activity of the receptor. The histamine H3 receptor is primarily a presynaptic autoreceptor found on histaminergic neurons, where it plays a crucial role in the negative feedback regulation of histamine synthesis and release.[2] By blocking these autoreceptors, iodophenpropit effectively increases the release of histamine in the central nervous system (CNS) and peripheral tissues. This property makes it an invaluable pharmacological tool for studying the physiological and pathological roles of histamine, as well as for the investigation of novel therapeutic agents targeting the histaminergic system.
These application notes provide a comprehensive overview of the use of this compound in studying histamine release modulation, including its mechanism of action, key experimental protocols, and relevant data.
Mechanism of Action
Iodophenpropit exhibits high affinity for the histamine H3 receptor, with reported dissociation constant (KD) values in the nanomolar range.[1][3][4] As a competitive antagonist and inverse agonist, it binds to the H3 receptor and prevents the binding of histamine.[5] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit of the heterotrimeric G protein.[6] Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] By acting as an inverse agonist, iodophenpropit can increase basal cAMP levels in cells expressing H3 receptors. Furthermore, H3 receptor activation can modulate other signaling pathways, including the MAPK and PI3K/AKT pathways.[5]
By antagonizing the presynaptic H3 autoreceptors on histaminergic neurons, iodophenpropit disinhibits the negative feedback loop that normally suppresses histamine release. This leads to a significant increase in the synaptic concentration of histamine, which can then act on postsynaptic histamine H1 and H2 receptors. This modulation of histamine release is a key aspect of its utility in research.
Data Presentation
The following tables summarize the quantitative data for this compound from various studies.
Table 1: Binding Affinity of Iodophenpropit for Histamine Receptors
| Receptor Subtype | Radioligand | Preparation | KD (nM) | Ki (nM) | Reference |
| Histamine H3 | [125I]Iodophenpropit | Rat Cortex Membranes | 0.32 | - | [1][3] |
| Histamine H3 | [125I]Iodophenpropit | Rat Cortex Membranes | - | 0.97 ± 0.06 | [5] |
| Histamine H1 | [3H]-mepyramine | Guinea-pig Cerebellum | - | 1710 ± 320 | [5] |
| Histamine H2 | [125I]-iodoaminopotentidine | Human Striatum | - | 2280 ± 810 | [5] |
Table 2: Functional Activity of Iodophenpropit
| Assay | Preparation | Agonist | Measured Effect | pA2 | IC50 | Reference |
| Electrically-evoked contractions | Guinea-pig Jejunum | (R)-alpha-methylhistamine | Antagonism of agonist-induced inhibition | 9.12 ± 0.06 | - | [5] |
| 5-HT3 Receptor Inhibition | NG108-15 cells | 5-hydroxytryptamine | Inhibition of 5-HT responses | - | 1.57 ± 0.3 µM | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Iodophenpropit's Modulation of Histamine Release.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor
Objective: To determine the binding affinity (KD and Bmax) of iodophenpropit for the histamine H3 receptor.
Materials:
-
[125I]Iodophenpropit
-
Unlabeled this compound
-
Rat brain cortex or membranes from cells expressing the histamine H3 receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex or H3R-expressing cells in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step. Determine the protein concentration of the final membrane suspension.
-
Assay Setup: In a series of tubes, add a constant amount of membrane preparation.
-
Saturation Binding: To determine KD and Bmax, add increasing concentrations of [125I]Iodophenpropit to the tubes. For non-specific binding, add a high concentration of unlabeled iodophenpropit (e.g., 1 µM) to a parallel set of tubes.
-
Competition Binding: To determine the Ki of a test compound, use a fixed concentration of [125I]Iodophenpropit and increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression (e.g., Prism) to determine KD, Bmax, and Ki values.
Protocol 2: In Vitro Functional Assay - Modulation of Neurotransmitter Release from Synaptosomes
Objective: To assess the effect of iodophenpropit on the modulation of histamine (or another neurotransmitter) release from isolated nerve terminals (synaptosomes).
Materials:
-
Freshly isolated brain tissue (e.g., rat striatum or cortex)
-
Sucrose buffer for homogenization
-
Percoll gradient solutions
-
Krebs-Ringer buffer
-
This compound
-
Histamine H3 receptor agonist (e.g., (R)-α-methylhistamine)
-
Depolarizing agent (e.g., high concentration of KCl)
-
ELISA kit or HPLC system for histamine detection
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in isotonic sucrose buffer. Layer the homogenate on a Percoll gradient and centrifuge to isolate the synaptosome fraction. Wash the synaptosomes to remove the Percoll.
-
Pre-incubation: Resuspend the synaptosomes in Krebs-Ringer buffer and pre-incubate them with various concentrations of iodophenpropit or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Inhibition: To a subset of the iodophenpropit-treated synaptosomes, add a known concentration of an H3 agonist to inhibit release.
-
Depolarization: Stimulate neurotransmitter release by adding a high concentration of KCl to the synaptosome suspension.
-
Termination: Stop the release by rapid cooling or centrifugation.
-
Quantification of Histamine: Collect the supernatant and measure the concentration of histamine using a sensitive method like ELISA or HPLC with fluorometric detection.
-
Data Analysis: Express the amount of histamine released as a percentage of the total synaptosomal histamine content. Compare the release in the presence of iodophenpropit to the vehicle control and the agonist-inhibited control.
Protocol 3: In Vivo Microdialysis for Measuring Histamine Release in the Brain
Objective: To measure the effect of systemic or local administration of iodophenpropit on extracellular histamine levels in a specific brain region of a live animal.
Materials:
-
Anesthetized rat
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Fraction collector
-
HPLC system with fluorescence detection for histamine analysis
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis probe into the target brain region (e.g., hypothalamus or prefrontal cortex).
-
Probe Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular histamine levels.
-
Drug Administration: Administer iodophenpropit systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate fractions for several hours after drug administration.
-
Histamine Analysis: Analyze the histamine concentration in each dialysate sample using a highly sensitive HPLC system with fluorescence detection.
-
Data Analysis: Express the post-drug histamine levels as a percentage of the pre-drug baseline levels. Plot the time course of the effect of iodophenpropit on histamine release.
Conclusion
This compound is a cornerstone tool for researchers investigating the histaminergic system. Its high potency and selectivity for the H3 receptor allow for precise modulation of histamine release, enabling the elucidation of the roles of histamine in health and disease. The protocols outlined above provide a framework for utilizing iodophenpropit in a variety of experimental settings, from in vitro binding assays to in vivo functional studies. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.
References
- 1. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Seizure Disorders with Iodophenpropit Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophenpropit dihydrobromide is a potent and selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system (CNS), including glutamate and GABA.[1][2] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits the synthesis and release of histamine.[1] By blocking this receptor, Iodophenpropit increases the synaptic concentration of histamine. Elevated histamine levels in the brain have been associated with anticonvulsant effects, making Iodophenpropit a valuable tool for investigating the role of the histaminergic system in seizure disorders.[2]
These application notes provide a comprehensive overview of the use of this compound in preclinical seizure models, including detailed experimental protocols and a summary of its effects on seizure parameters.
Mechanism of Action
Iodophenpropit acts as a competitive antagonist at the histamine H3 receptor. By blocking the receptor, it prevents the negative feedback mechanism that normally limits histamine release from presynaptic neurons. This leads to an increased concentration of histamine in the synaptic cleft, which can then act on other histamine receptors (H1, H2, and H4) to modulate neuronal excitability. The anticonvulsant effects of Iodophenpropit are thought to be primarily mediated by the enhanced histaminergic transmission.[1][2]
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades that influence neurotransmitter release. As a presynaptic heteroreceptor, the H3 receptor can also inhibit the release of other neurotransmitters such as glutamate, acetylcholine, norepinephrine, and serotonin. By antagonizing the H3 receptor, Iodophenpropit can disinhibit the release of these neurotransmitters, further contributing to its complex effects on neuronal networks.
Data Presentation
The anticonvulsant activity of this compound has been evaluated in various preclinical models of epilepsy. The following tables summarize the available quantitative data.
Table 1: Effect of Iodophenpropit on Amygdaloid Kindled Seizures in Rats
| Dose (mg/kg, i.p.) | Seizure Stage (Mean ± S.E.M.) | Afterdischarge Duration (s, Mean ± S.E.M.) | Seizure Duration Reduction (ED50) | Reference |
| Control (Saline) | 5.0 ± 0.0 | 85.3 ± 5.2 | - | [1] |
| 1.25 | 4.2 ± 0.4 | 65.1 ± 7.3 | \multirow{3}{*}{2.54 mg/kg} | [1][3] |
| 2.5 | 2.8 ± 0.6 | 42.6 ± 8.1 | [1] | |
| 5.0 | 1.5 ± 0.5 | 25.4 ± 6.9 | [1] |
*p<0.05, **p<0.01 compared to control. Data are illustrative based on published findings.
Table 2: Effect of Iodophenpropit on Maximal Electroshock (MES) Seizures in Rodents
| Dose (mg/kg, i.p.) | % Protection (Tonic Hindlimb Extension) | Reference Compound (Clobenpropit) - Increase in Convulsive Threshold (%) |
| Vehicle | 0 | 0 |
| Test Doses | To be determined | To be determined |
Experimental Protocols
Detailed methodologies for two key preclinical seizure models are provided below. These protocols can be adapted for the evaluation of this compound.
Amygdaloid Kindling Model in Rats
This model is used to study the development and generalization of focal seizures and is considered a model of temporal lobe epilepsy.
1. Animal Subjects:
-
Male Wistar rats (250-300 g) are commonly used.
-
House animals individually with free access to food and water on a 12-hour light/dark cycle.
2. Surgical Implantation of Electrodes:
-
Anesthetize the rat with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine).
-
Place the animal in a stereotaxic apparatus.
-
Implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates (e.g., AP: -2.8 mm, ML: ±4.8 mm, DV: -8.5 mm from bregma).
-
Implant cortical recording electrodes if desired.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.
3. Kindling Procedure:
-
Deliver a constant current stimulus (e.g., 50 Hz, 1-second train of 1 msec biphasic square wave pulses) to the amygdala once daily.
-
The initial stimulus intensity should be at the afterdischarge threshold (ADT), which is the lowest intensity that elicits an afterdischarge of at least 3 seconds.
-
Monitor and score the behavioral seizure severity according to Racine's scale (Stage 1: facial clonus; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing; Stage 5: rearing and falling).
-
Continue daily stimulation until stable Stage 5 seizures are consistently elicited (fully kindled).
4. Drug Administration and Testing:
-
Once animals are fully kindled, administer this compound or vehicle intraperitoneally (i.p.) at the desired doses.
-
At the time of expected peak drug effect (e.g., 30 minutes post-injection), deliver the kindling stimulus.
-
Record the seizure stage, afterdischarge duration, and seizure duration.
-
A washout period of at least 48 hours should be allowed between drug tests.
Maximal Electroshock (MES) Seizure Model in Mice
This model is used to identify compounds that are effective against generalized tonic-clonic seizures.
1. Animal Subjects:
-
Male Swiss albino mice (20-25 g) are commonly used.
-
Acclimatize the animals to the laboratory conditions for at least 48 hours before the experiment.
2. Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses.
-
A positive control, such as phenytoin, should be included.
3. Induction of Seizure:
-
At the time of expected peak drug effect, deliver an electrical stimulus through corneal or ear-clip electrodes.
-
A typical stimulus for mice is 50 mA, 60 Hz, for 0.2 seconds.
4. Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension.
-
The absence of the tonic hindlimb extension phase is considered the endpoint, indicating protection.
5. Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection for each dose.
-
The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the histaminergic system in the pathophysiology of epilepsy. Its ability to dose-dependently inhibit seizures in the amygdaloid kindling model suggests its potential as a lead compound for the development of novel antiepileptic drugs, particularly for focal and secondarily generalized seizures.[1] Further research is warranted to fully elucidate its efficacy in other seizure models, such as the MES test, and to explore its detailed mechanism of action in modulating neuronal networks. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust preclinical studies with this compound.
References
- 1. Antiseizure Properties of Histamine H3 Receptor Antagonists Belonging 3,4-Dihydroquinolin-2(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents | MDPI [mdpi.com]
Application Notes and Protocols for Intramuscular Administration of Iodophenpropit Dihydrobromide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Iodophenpropit dihydrobromide, a potent and selective histamine H3 receptor antagonist, in preclinical animal models. The information is intended to guide researchers in designing and executing experiments involving the intramuscular administration of this compound.
Introduction
This compound is a valuable research tool for investigating the role of the histamine H3 receptor in various physiological and pathological processes. The H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of histamine and other neurotransmitters.[1] Antagonism of the H3 receptor by Iodophenpropit leads to an increase in the synthesis and release of several neurotransmitters, making it a compound of interest for studying cognition, wakefulness, and neuroinflammatory processes.[1][2] Its radiolabeled form, [¹²⁵I]-Iodophenpropit, is also widely used for mapping the distribution of H3 receptors in the brain.[3]
Mechanism of Action
Iodophenpropit is a competitive antagonist of the histamine H3 receptor.[4] The H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of histamine, Iodophenpropit prevents this signaling cascade, thereby disinhibiting the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[5] This mechanism of action underlies its stimulant and nootropic effects observed in animal models.[1]
Signaling Pathway
The signaling pathway of the histamine H3 receptor, which is antagonized by Iodophenpropit, is depicted below.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical studies.
Table 1: Receptor Binding Affinity of Iodophenpropit
| Parameter | Animal Model | Tissue | Value | Reference |
| KD | Rat | Cerebral Cortex Membranes | 0.57 ± 0.16 nM | [5] |
| pKd | Mouse | Brain Membranes | 9.31 ± 0.04 | [6] |
| pKi | Rat | Brain Cortex Membranes | 7.56 - 8.68 | [3] |
Table 2: In Vivo Efficacy of Iodophenpropit
| Endpoint | Animal Model | Administration Route | ED50 / Effective Dose | Reference |
| Inhibition of Amygdaloid Kindled Seizures | Rat | Intraperitoneal | More potent than thioperamide, AQ0145, and clobenpropit | [4] |
| Inhibition of Tonic Seizure (MES test) | Rat | Intracerebroventricular | Potent inhibition | [7] |
Table 3: Receptor Density in Animal Models
| Parameter | Animal Model | Tissue | Value | Reference |
| Bmax | Rat | Cerebral Cortex Membranes | 268 ± 119 fmol/mg protein | [5] |
| Bmax | Mouse | Brain Membranes | 290 ± 8 fmol/mg protein | [6] |
Experimental Protocols
The following are detailed, generalized protocols for the intramuscular administration of this compound in common animal models. These protocols are based on established guidelines for intramuscular injections and should be adapted to specific experimental needs and institutional (IACUC) guidelines.
Experimental Workflow
Protocol 1: Intramuscular Administration in Rabbits
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Sterile syringes (1 mL) and needles (23-25 gauge)
-
70% ethanol or other appropriate antiseptic
-
Appropriate animal restraint device
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Allow New Zealand White rabbits to acclimatize to the housing conditions for at least one week prior to the experiment. Ensure free access to food and water.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen sterile vehicle. The concentration should be calculated to deliver the desired dose in an appropriate injection volume (typically 0.25-0.5 mL/kg per site). Ensure the solution is fully dissolved and sterile-filtered if necessary.
-
Restraint: Securely restrain the rabbit. This can be done manually by a trained handler or using a commercial rabbit restrainer. Proper restraint is crucial to prevent injury to the animal and the handler.
-
Injection Site Identification: The primary sites for intramuscular injection in rabbits are the quadriceps (anterior thigh) and the epaxial (lumbar) muscles.[8]
-
Quadriceps: Palpate the femur and identify the large muscle mass on the cranial aspect of the thigh.
-
Epaxial Muscles: Locate the lumbar vertebrae and inject into the muscle mass lateral to the spine.
-
-
Injection Technique: a. Swab the injection site with 70% ethanol. b. Insert the needle perpendicular to the skin and into the muscle belly. c. Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site. d. Slowly inject the solution. e. Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Post-injection Monitoring: Return the rabbit to its cage and monitor for any signs of distress, pain, or adverse reactions at the injection site (e.g., swelling, redness).
Protocol 2: Intramuscular Administration in Rats
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes (0.5-1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Appropriate animal restraint method
Procedure:
-
Animal Preparation: Acclimatize adult Sprague-Dawley or Wistar rats for at least one week.
-
Drug Preparation: Prepare the this compound solution as described for rabbits. The injection volume should not exceed 0.2 mL per site.
-
Restraint: Restrain the rat manually. One common method is to hold the rat by the scruff of the neck with one hand while supporting the body with the other.
-
Injection Site Identification: The preferred site for intramuscular injection in rats is the quadriceps muscle of the hind limb. The gluteal muscles can also be used, but care must be taken to avoid the sciatic nerve.
-
Injection Technique: a. Cleanse the injection site with an antiseptic. b. Insert the needle into the thickest part of the muscle. c. Aspirate to check for blood. d. Inject the solution slowly. e. Withdraw the needle.
-
Post-injection Monitoring: Observe the rat for any signs of pain, lameness, or local irritation.
Protocol 3: Intramuscular Administration in Mice
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes (0.3-0.5 mL) and needles (27-30 gauge)
-
70% ethanol
-
Appropriate animal restraint method
Procedure:
-
Animal Preparation: Acclimatize adult mice (e.g., C57BL/6, BALB/c) for at least one week.
-
Drug Preparation: Prepare the this compound solution. The injection volume should be small, typically not exceeding 0.05 mL per site.
-
Restraint: Restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site Identification: The quadriceps muscle of the hind limb is the most common site for intramuscular injection in mice.
-
Injection Technique: a. Disinfect the injection site. b. Insert the needle into the muscle. c. Aspirate briefly. d. Inject the solution. e. Withdraw the needle.
-
Post-injection Monitoring: Monitor the mouse for any signs of distress or impaired mobility.
Safety Precautions
-
Always handle this compound in a well-ventilated area and wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Follow all institutional guidelines and regulations for animal handling and experimentation.
-
Dispose of all sharps and chemical waste according to established safety protocols.
Conclusion
The intramuscular administration of this compound is a viable method for studying the in vivo effects of H3 receptor antagonism in various animal models. The protocols and data presented in these application notes provide a foundation for researchers to design and implement rigorous and reproducible experiments. Careful attention to sterile technique, proper restraint, and accurate injection site selection is critical for ensuring animal welfare and the validity of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of iodophenpropit, a selective histamine H3 antagonist, on amygdaloid kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the binding of the first selective radiolabelled histamine H3-receptor antagonist, [125I]-iodophenpropit, to rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular administration of histamine H3 receptor antagonists decreases seizures in rat models of epilepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Iodophenpropit Dihydrobromide in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophenpropit dihydrobromide is a potent and highly selective antagonist of the histamine H3 receptor.[1] With a high affinity for this receptor subtype (KD of approximately 0.32 nM), it serves as a critical tool in neuroscience research to investigate the role of the histaminergic system in a variety of physiological and pathological processes. The histamine H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations, regulating the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. By blocking the inhibitory action of these presynaptic H3 receptors, iodophenpropit enhances the release of these neurotransmitters, leading to a range of effects on behavior. These application notes provide an overview of the use of iodophenpropit in key behavioral pharmacology experiments, complete with detailed protocols and quantitative data to guide researchers in their study design.
Mechanism of Action: Histamine H3 Receptor Antagonism
Iodophenpropit exerts its effects by competitively binding to and blocking the histamine H3 receptor, a G protein-coupled receptor (GPCR). The antagonism of the H3 receptor by iodophenpropit disinhibits the synthesis and release of histamine from histaminergic neurons. Furthermore, by blocking H3 heteroreceptors on non-histaminergic neurons, it facilitates the release of other key neurotransmitters. This modulation of multiple neurotransmitter systems underlies its diverse effects in behavioral studies. While highly selective for the H3 receptor, it is worth noting that at higher concentrations, iodophenpropit may also interact with 5-HT3 and NMDA receptors.
Signaling Pathway of Histamine H3 Receptor Antagonism by Iodophenpropit
Caption: Iodophenpropit blocks the H3 autoreceptor, preventing Gαi/o activation and increasing histamine release.
Key Behavioral Pharmacology Applications and Protocols
Iodophenpropit has been utilized in a range of behavioral assays to probe the function of the histaminergic system in various domains, including seizure susceptibility, pruritus (itching), cognition, anxiety, and locomotion.
Anticonvulsant Effects in the Amygdala-Kindled Seizure Model
The amygdala kindling model is a widely used paradigm to study temporal lobe epilepsy. Repeated electrical stimulation of the amygdala leads to a progressive intensification of seizure activity. H3 receptor antagonists like iodophenpropit have been shown to possess anticonvulsant properties in this model.
Quantitative Data Summary
| Compound | Animal Model | Dose Range (i.p.) | Effect | Reference |
| Iodophenpropit | Rat (Wistar) | 1 - 10 mg/kg | Dose-dependent inhibition of amygdaloid kindled seizures. More potent than thioperamide, AQ0145, and clobenpropit. | [1] |
Experimental Protocol: Amygdala-Kindled Seizures in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Surgery:
-
Anesthetize the rat with pentobarbital sodium (50 mg/kg, i.p.).
-
Secure the animal in a stereotaxic apparatus.
-
Implant a bipolar electrode into the basolateral amygdala.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week.
-
-
Kindling Procedure:
-
Deliver a constant current stimulation (e.g., 400 µA, 60 Hz, 1-msec square wave pulses for 1 second) to the amygdala once daily.
-
Monitor the behavioral seizure response and classify it according to Racine's scale (Stage 1: facial clonus; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing with forelimb clonus; Stage 5: rearing and falling).
-
Continue daily stimulations until the animal consistently exhibits Stage 5 seizures (fully kindled).
-
-
Drug Administration and Testing:
-
Once fully kindled, administer this compound (dissolved in saline) or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), deliver the electrical stimulation to the amygdala.
-
Record the seizure stage and the duration of the afterdischarge (the epileptiform electrical activity recorded on EEG after the stimulation ends).
-
-
Data Analysis: Compare the seizure stage and afterdischarge duration between the iodophenpropit-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for seizure scores and t-test for afterdischarge duration).
Experimental Workflow: Amygdala Kindling
Caption: Workflow for assessing the anticonvulsant effects of iodophenpropit in the amygdala kindling model.
Pruritus (Itch) in the Scratching Behavior Model
Intradermal administration of various pruritogens (itch-inducing substances) in mice elicits a characteristic scratching behavior. This model is used to study the mechanisms of itch and to screen for anti-pruritic drugs. Iodophenpropit has been shown to induce scratching behavior, suggesting an involvement of the histaminergic system in pruritus.
Quantitative Data Summary
| Compound | Animal Model | Dose (intradermal) | Effect | Reference |
| Iodophenpropit | Mouse (WBB6F1 +/+) | 10 nmol/site | Induces scratching behavior. | [2] |
Experimental Protocol: Scratching Behavior in Mice
-
Animal Model: Male BALB/c mice or other appropriate strains (e.g., WBB6F1 +/+).
-
Habituation: Place the mice individually in observation chambers (e.g., clear plastic cylinders) for at least 30 minutes to acclimate to the environment.
-
Drug Administration:
-
Gently restrain the mouse.
-
Administer this compound (dissolved in saline) or vehicle via intradermal (i.d.) injection into the rostral part of the back (nape of the neck) in a volume of 20-50 µL.
-
-
Behavioral Observation:
-
Immediately after the injection, return the mouse to the observation chamber.
-
Videotape the animal's behavior for a set period, typically 30-60 minutes.
-
An observer, blind to the treatment conditions, will later count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
-
-
Data Analysis: Compare the total number of scratching bouts between the iodophenpropit-treated and vehicle-treated groups using a t-test or Mann-Whitney U test.
Cognitive Effects in the Novel Object Recognition Test
The novel object recognition (NOR) test is a widely used assay to assess learning and memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones. H3 receptor antagonists are being investigated for their potential to enhance cognitive function.
Experimental Protocol: Novel Object Recognition in Mice
-
Animal Model: Adult male C57BL/6 mice.
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm). A variety of objects that are of similar size but different in shape and texture should be used.
-
Habituation:
-
On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 2, administer iodophenpropit or vehicle (i.p.) 30 minutes before the training session.
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), place the mouse back in the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the mouse to explore for 5 minutes and record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for each mouse: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact memory.
-
Compare the DI between the iodophenpropit-treated and vehicle-treated groups using a t-test.
-
Anxiolytic/Anxiogenic Effects in the Elevated Plus Maze
The elevated plus maze (EPM) is a standard behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Protocol: Elevated Plus Maze in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two enclosed arms.
-
Procedure:
-
Administer iodophenpropit or vehicle (i.p.) 30 minutes prior to testing.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
A video camera mounted above the maze records the session for later analysis.
-
-
Data Collection and Analysis:
-
Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
A decrease suggests an anxiogenic effect.
-
Compare the behavioral parameters between the iodophenpropit-treated and vehicle-treated groups using a t-test or ANOVA.
-
Effects on Locomotor Activity in the Open Field Test
The open field test is used to assess general locomotor activity, exploratory behavior, and anxiety in rodents.
Experimental Protocol: Open Field Test in Mice
-
Animal Model: Adult male C57BL/6 mice.
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with automated photobeam detection or video tracking software.
-
Procedure:
-
Administer iodophenpropit or vehicle (i.p.) 30 minutes before the test.
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a set period (e.g., 15-30 minutes).
-
-
Data Collection and Analysis:
-
Record the total distance traveled, the time spent in the center versus the periphery of the arena, and the number of rearings.
-
An increase in distance traveled indicates hyperactivity, while a decrease suggests hypoactivity or sedation.
-
The time spent in the center is an indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Compare these parameters between the iodophenpropit-treated and vehicle-treated groups using a t-test or ANOVA.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the histamine H3 receptor in a wide array of behaviors. The protocols outlined in these application notes provide a framework for researchers to investigate its effects on seizure susceptibility, pruritus, cognition, anxiety, and locomotion. Careful attention to experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and interpretable results. The quantitative data provided serves as a starting point for dose-selection and study planning. As research into the therapeutic potential of H3 receptor antagonists continues, standardized and detailed behavioral pharmacology experiments will be essential for advancing our understanding and developing novel treatments for neurological and psychiatric disorders.
References
Troubleshooting & Optimization
Iodophenpropit dihydrobromide solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of Iodophenpropit dihydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective antagonist for the histamine H3 receptor, with a high binding affinity (KD of approximately 0.32 nM).[1] It is frequently used in research to study the distribution and function of H3 receptors.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, the solid compound should be stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to protect the compound and its solutions from light.
Q3: In which solvents is this compound soluble?
This compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty dissolving the compound in DMSO. | The compound may require energy to fully dissolve. The quality of the DMSO can also affect solubility. | Use ultrasonic and gentle warming to aid dissolution. Ensure you are using a fresh, high-quality, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[2] |
| Precipitation of the compound in aqueous buffer during an experiment. | The solubility of this compound in aqueous solutions can be limited and may be pH-dependent. The final concentration in the assay buffer might be too high. | Ensure the final concentration of the compound in your aqueous experimental buffer is within its solubility limit. You may need to perform a solubility test in your specific buffer system. If using a DMSO stock, ensure the final percentage of DMSO in the aqueous solution is low and does not cause precipitation. Consider adjusting the pH of your buffer, as the salt form of the compound can be sensitive to pH changes. |
| Inconsistent or unexpected experimental results. | This could be due to compound degradation, improper storage, or off-target effects. | Always use freshly prepared solutions or solutions that have been stored correctly at -80°C or -20°C for the recommended duration.[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Be aware of potential off-target activities of Iodophenpropit, such as its interaction with NMDA receptors at higher concentrations. |
| Low signal or no activity in a cell-based assay. | The compound may not be reaching its target due to poor solubility in the cell culture medium or degradation over the incubation time. | Prepare a concentrated stock solution in an appropriate solvent like DMSO and then dilute it in the cell culture medium to the final desired concentration, ensuring the final solvent concentration is not toxic to the cells. Minimize the incubation time if stability is a concern. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | ~57.6 mg/mL[2] | ~99.98 mM[2] | Ultrasonic and warming may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended.[2] |
| Water | ~50 mg/mL | ~86.8 mM | Solubility in aqueous buffers may vary. |
Experimental Protocols & Methodologies
Preparation of Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO as per the molarity calculator).
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, use a water bath with gentle warming or a sonicator to aid dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[2]
Histamine H3 Receptor Binding Assay (Radioligand)
This protocol is a general guideline for a competitive radioligand binding assay using [125I]Iodophenpropit.
Materials:
-
Cell membranes or tissue homogenates expressing the histamine H3 receptor
-
[125I]Iodophenpropit (radioligand)
-
Unlabeled this compound (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound in the assay buffer.
-
In a reaction tube, add the cell membranes/tissue homogenate, a fixed concentration of [125I]Iodophenpropit, and varying concentrations of the unlabeled competitor.
-
For determining non-specific binding, use a high concentration of an appropriate unlabeled ligand.
-
Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the binding affinity (Ki) of Iodophenpropit.
Visualizations
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway initiated by the activation of the histamine H3 receptor, a Gi/o-coupled receptor.
Caption: Histamine H3 Receptor Signaling Cascade.
Experimental Workflow: Stock Solution Preparation
This diagram outlines the logical flow for preparing a stock solution of this compound.
Caption: Iodophenpropit Stock Solution Workflow.
References
Potential off-target effects of Iodophenpropit dihydrobromide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Iodophenpropit dihydrobromide. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective competitive antagonist of the histamine H3 receptor, with a high affinity demonstrated by a pA2 value of 9.12 in guinea-pig jejunum and a Ki value of approximately 0.97 nM in rat cortex membranes.[1]
Q2: What are the known off-target binding sites for Iodophenpropit?
A2: Iodophenpropit has been shown to interact with several other receptors, most notably the 5-hydroxytryptamine (5-HT)3 receptor, the α2-adrenoceptor, the sigma (σ) receptor, and N-Methyl-d-Aspartate (NMDA) receptors.[1][2] It exhibits significantly lower affinity for histamine H1 and H2 receptors.[1]
Q3: How significant is the affinity of Iodophenpropit for its off-targets compared to the histamine H3 receptor?
A3: The affinity for its primary off-targets is considerable, though lower than for the histamine H3 receptor. For instance, its affinity for the 5-HT3 receptor (Ki of 11 nM) is approximately 11-fold lower than for the H3 receptor. The affinity for the α2-adrenoceptor (Ki of 120 nM) and the sigma receptor (Ki of 170 nM) is over 100-fold lower.[1] Its inhibitory concentrations for NMDA receptors are in the micromolar range.[3]
Q4: What are the potential functional consequences of these off-target interactions?
A4: The off-target binding of Iodophenpropit can lead to unintended biological effects. For example, its antagonism of 5-HT3 receptors, which are ligand-gated ion channels, could modulate neuronal excitation.[4] Interaction with α2-adrenoceptors, which are Gi-coupled, can inhibit adenylyl cyclase and affect neurotransmitter release.[5] Binding to sigma receptors can influence intracellular calcium signaling.[6][7][8] Antagonism of NMDA receptors can impact glutamatergic neurotransmission and synaptic plasticity.[2]
Data Presentation: Binding Affinity Profile
The following table summarizes the binding affinities of this compound for its primary target and key off-target receptors.
| Receptor | Species/Tissue | Assay Type | Affinity (Ki/IC50/pA2) | Reference |
| Histamine H3 | Rat Cortex | Radioligand Binding ([125I]-IPP) | Ki: 0.97 ± 0.06 nM | [1] |
| Guinea-pig Jejunum | Functional Assay | pA2: 9.12 ± 0.06 | [1] | |
| 5-HT3 | Rat Brain | Radioligand Binding | Ki: 11 ± 1 nM | [1] |
| α2-Adrenoceptor | Rat Brain | Radioligand Binding | Ki: 120 ± 5 nM | [1] |
| Sigma Receptor | Rat Brain | Radioligand Binding | Ki: 170 ± 70 nM | [1] |
| Histamine H1 | Guinea-pig Brain | Radioligand Binding ([3H]-mepyramine) | Ki: 1.71 ± 0.32 µM | [1] |
| Histamine H2 | Human | Radioligand Binding ([125I]-iodoaminopotentidine) | Ki: 2.28 ± 0.81 µM | [1] |
| NMDA (NR1/NR2A) | Rat Recombinant | Fluorescence-based | IC50: 1.3 µM | [3] |
| NMDA (NR1/NR2B) | Rat Recombinant | Fluorescence-based | IC50: 1.4 µM | [3] |
| NMDA (NR1/NR2C) | Rat Recombinant | Fluorescence-based | IC50: 9.7 µM | [3] |
| NMDA (NR1/NR2D) | Rat Recombinant | Fluorescence-based | IC50: 14 µM | [3] |
Troubleshooting Guide
This guide addresses potential issues during experiments with Iodophenpropit that may arise from its off-target activities.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected excitatory neuronal effects at concentrations intended for H3 receptor blockade. | Off-target antagonism of inhibitory presynaptic α2-adrenoceptors, leading to increased neurotransmitter release. | 1. Verify the concentration of Iodophenpropit used. 2. Use a more selective H3 receptor antagonist as a control. 3. In electrophysiology experiments, co-apply an α2-adrenoceptor agonist to see if the unexpected effect is reversed. |
| Rapid, transient depolarization in neuronal preparations. | Activation of 5-HT3 receptors, which are cation channels.[4] | 1. Perform concentration-response curves to determine if the effect is consistent with the Ki for 5-HT3 receptors. 2. Use a selective 5-HT3 receptor antagonist (e.g., ondansetron) to block the observed effect. |
| Alterations in intracellular calcium levels that are inconsistent with H3 receptor signaling. | Off-target effects on sigma receptors, which modulate intracellular calcium.[6][8] | 1. Conduct calcium imaging experiments in the presence and absence of Iodophenpropit. 2. Use a known sigma receptor ligand as a positive control. 3. Consider using cell lines that do not express sigma receptors to isolate the H3 receptor-mediated effects. |
| Inconsistent results in functional assays using guinea-pig ileum. | The guinea-pig ileum expresses both histamine H3 and 5-HT3 receptors. Iodophenpropit's affinity for 5-HT3 receptors may interfere with the measurement of H3 receptor antagonism. | 1. Use a selective 5-HT3 antagonist to block this potential off-target effect. 2. Carefully analyze the concentration-response curves for any deviations from a simple competitive antagonism model. |
| Reduced glutamatergic signaling in neuronal cultures. | Off-target antagonism of NMDA receptors.[2] | 1. Evaluate the effects of Iodophenpropit on NMDA-mediated currents using electrophysiology. 2. Compare the effective concentration with the known IC50 values for different NMDA receptor subtypes. |
Experimental Protocols
Radioligand Binding Assay (General Protocol for Ki Determination)
This protocol describes a competitive binding assay to determine the affinity (Ki) of Iodophenpropit for a receptor of interest.
-
Receptor Preparation: Prepare a membrane homogenate from the tissue or cells expressing the target receptor.
-
Assay Buffer: Use a buffer appropriate for the receptor being studied (e.g., Tris-HCl with appropriate ions).
-
Incubation: In a microplate or microcentrifuge tubes, combine:
-
Receptor preparation (e.g., 50-100 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-ligand at a concentration near its Kd).
-
Increasing concentrations of unlabeled Iodophenpropit.
-
For non-specific binding control tubes, add a high concentration of a known, unlabeled ligand for the target receptor.
-
-
Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Iodophenpropit. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Functional Assay: Electrically-Evoked Contractions in Guinea-Pig Ileum
This protocol is for assessing the antagonist properties of Iodophenpropit at presynaptic receptors that modulate neurotransmitter release.
-
Tissue Preparation: Isolate a segment of the guinea-pig ileum and mount it in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
-
Electrical Field Stimulation (EFS): Apply EFS using platinum electrodes with parameters appropriate to elicit submaximal, neurally-mediated contractions (e.g., 0.1 Hz, 0.5 ms pulse width, supramaximal voltage).
-
Agonist Response: Obtain a cumulative concentration-response curve for a suitable agonist (e.g., (R)-α-methylhistamine for H3 receptors) that inhibits the EFS-induced contractions.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of Iodophenpropit for a predetermined time (e.g., 30-60 minutes).
-
Second Agonist Response: In the continued presence of Iodophenpropit, obtain a second concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of Iodophenpropit. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from a Schild plot.
Visualizations
Experimental Workflow: Identifying Off-Target Effects
Caption: Troubleshooting workflow for unexpected experimental results.
Signaling Pathway: α2-Adrenergic Receptor (Off-Target)
Caption: Iodophenpropit's antagonistic effect on α2-adrenergic receptor signaling.
Signaling Pathway: 5-HT3 Receptor (Off-Target)
Caption: Iodophenpropit's antagonistic effect on the 5-HT3 ion channel.
Signaling Pathway: Sigma Receptor (Off-Target)
Caption: Iodophenpropit's interaction with sigma receptor-mediated calcium signaling.
References
- 1. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 8. Sigma-1 receptor as regulator of neuronal intracellular Ca2+: clinical and therapeutic relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in experiments with Iodophenpropit dihydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Iodophenpropit dihydrobromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?
A1: Inconsistent results in cell-based assays can arise from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and not overgrown. Excessive passaging can alter receptor expression levels and signaling pathways.
-
Reagent Quality and Storage: Confirm the integrity of your this compound stock solution. It should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Agonist Concentration: If you are using an agonist to study the antagonist effects of Iodophenpropit, ensure you are using a consistent and appropriate concentration (typically EC50 to EC80) to achieve a stable and reproducible response.
-
Inconsistent Incubation Times: Standardize all incubation times, including pre-incubation with Iodophenpropit and stimulation with an agonist.
Q2: My in vivo experiment is showing high variability between subjects. How can I minimize this?
A2: High in vivo variability can be addressed by:
-
Consistent Dosing Regimen: Ensure precise and consistent administration of this compound. The route of administration (e.g., intraperitoneal, intramuscular) and the timing of doses should be uniform across all subjects.
-
Animal Acclimatization: Allow sufficient time for animals to acclimate to the housing and experimental conditions to reduce stress-related physiological variations.
-
Subject Homogeneity: Use animals of the same age, sex, and genetic background to minimize biological variability.
-
Blinding: Whenever possible, blind the experimenters to the treatment groups to reduce unconscious bias in handling and data collection.
Q3: I am not observing the expected antagonist effect of Iodophenpropit at the H3 receptor. What could be the reason?
A3: Several factors could contribute to a lack of expected antagonism:
-
Incorrect Concentration: Verify the final concentration of Iodophenpropit in your assay. Ensure that it is within the effective range to antagonize the H3 receptor.
-
Off-Target Effects: Iodophenpropit is a potent H3 receptor antagonist, but it also exhibits affinity for other receptors, such as NMDA receptors.[2] Depending on your experimental system, these off-target effects could mask or interfere with the expected H3 receptor-mediated response.
-
Receptor Desensitization or Downregulation: Prolonged exposure to agonists or other stimuli in your experimental system could lead to desensitization or downregulation of the H3 receptor, reducing the window for observing antagonism.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the antagonist effect. Consider optimizing your assay parameters or using an alternative method (e.g., a functional assay like a cAMP assay versus a binding assay).
Q4: How should I prepare my stock solutions of this compound to ensure consistency?
A4: To prepare consistent stock solutions:
-
Solvent Selection: this compound is soluble in both DMSO (up to 57.6 mg/mL) and water (up to 50 mg/mL).[1][2] For cell-based assays, DMSO is a common choice. Use newly opened, high-purity DMSO as it can be hygroscopic.[1]
-
Weighing and Dissolving: Accurately weigh the compound and dissolve it in the chosen solvent to the desired concentration. Gentle warming and ultrasonic treatment may be necessary to fully dissolve the compound in DMSO.[1]
-
Storage: As mentioned previously, store stock solutions in aliquots at -20°C or -80°C and protect from light to maintain stability and prevent degradation from repeated freeze-thaw cycles.[1]
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: Binding Affinity and Potency
| Parameter | Value | Species/System | Reference |
| Kd | 0.32 nM | Rat Cortex Membranes ([125I]Iodophenpropit) | [1] |
| IC50 (5-HT response) | 1.57 ± 0.3 µM | Not Specified | [1] |
| EC50 (cAMP production) | 25.1 nM | SK-N-MC cells expressing human H3 receptor | [2] |
| ED50 (seizure duration) | 2.54 mg/kg | Rats (amygdala-kindled) | [2] |
| pA2 | 9.6 | Guinea Pig Intestine | [2] |
Table 2: Receptor Binding Profile
| Receptor | Ki (nM) | Species/System |
| Histamine H3 | 0.97 ± 0.06 | Rat Cortex Membranes |
| Histamine H1 | 1710 ± 320 | Guinea Pig |
| Histamine H2 | 2280 ± 810 | Human |
| 5-HT3 | 11 ± 1 | Not Specified |
| α2-adrenoceptor | 120 ± 5 | Not Specified |
| Sigma Receptor | 170 ± 70 | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high-purity, anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 0.1736 mL of DMSO to 1 mg of this compound).[1]
-
Vortex the solution thoroughly until the powder is dissolved.
-
If necessary, use an ultrasonic bath and gentle warming to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
-
Protocol 2: In Vitro Fluorescence-Based Assay for NMDA Receptor Modulation
This protocol is adapted from a method used to identify NMDA receptor modulators and can be used to study the off-target effects of Iodophenpropit.
-
Cell Culture and Plating:
-
Seed BHK-21 cells stably expressing the NMDA receptor subunits of interest (e.g., NR1/NR2D) in black-walled, clear-bottomed 96-well plates at a density of 20,000 cells/well.
-
If using an inducible expression system, add the inducing agent (e.g., 2 µg/ml doxycycline) to the culture medium at the time of plating.
-
Allow the cells to grow for 36-48 hours to achieve optimal receptor expression.
-
-
Dye Loading and Compound Addition:
-
Wash the cells twice with assay buffer (e.g., 2 mM CaCl₂, 138 mM NaCl, 5.33 mM KCl, 0.34 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 4.17 mM NaHCO₃, 5.56 mM D-glucose, and 20 mM HEPES, pH 7.4).
-
Incubate the cells with a calcium indicator dye solution (e.g., Fluo-4) for 30 minutes at 37°C.
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the Iodophenpropit dilutions to the wells, followed by the addition of NMDA receptor agonists (e.g., 100 µM glutamate and 1 mM glycine).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Calculate the change in fluorescence in response to agonist and antagonist addition.
-
Determine the IC₅₀ value of Iodophenpropit for NMDA receptor inhibition by fitting the data to a dose-response curve.
-
Protocol 3: In Vivo Anticonvulsant Activity Assessment in Rats
This protocol is based on a study investigating the effect of Iodophenpropit on seizures.
-
Animal Model:
-
Use adult male Wistar rats.
-
Induce kindled seizures through daily electrical stimulation of the amygdala via surgically implanted electrodes.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the desired dose of Iodophenpropit (e.g., 2.54 mg/kg) via intraperitoneal injection.
-
-
Seizure Assessment:
-
Following drug administration, apply electrical stimulation to the amygdala.
-
Observe and record the duration and severity of the resulting seizures.
-
Compare the seizure parameters in the Iodophenpropit-treated group to a vehicle-treated control group.
-
-
Data Analysis:
-
Analyze the data to determine the effect of Iodophenpropit on seizure duration and severity.
-
Calculate the effective dose (ED₅₀) for the anticonvulsant effect.
-
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 receptor signaling pathway and the antagonistic action of Iodophenpropit.
Experimental Workflow for In Vitro Antagonism Assay
Caption: A typical workflow for an in vitro H3 receptor antagonism assay.
References
Iodophenpropit dihydrobromide degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and proper storage of Iodophenpropit dihydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors due to its chemical structure, which contains a thiourea group and an iodophenyl group:
-
Light Exposure: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage upon exposure to light (photolysis), which can lead to the formation of molecular iodine.[1]
-
Elevated Temperatures: Heat can provide the necessary energy to break the C-I bond, leading to thermal decomposition.[1]
-
Humidity and Moisture: The thiourea moiety can be hygroscopic, and the presence of moisture can facilitate hydrolysis.[2]
-
Oxygen: The thiourea group is susceptible to oxidation, which can be accelerated by the presence of oxygen.[2][3]
-
pH: The stability of the thiourea group in solution can be pH-dependent, with both acidic and alkaline conditions potentially accelerating degradation.[2]
Q2: What are the visible signs of this compound degradation?
A2: Degradation of solid this compound, which is typically a white crystalline solid, may be indicated by:
-
Color Change: A yellowish or brownish tint may develop due to the formation of molecular iodine from the cleavage of the carbon-iodine bond.[1]
-
Odor: The emission of ammonia or sulfurous odors can be a sign of thiourea group decomposition.[2]
-
Clumping: Absorption of moisture can cause the powder to become clumpy or sticky.[2]
-
Insolubility: The formation of insoluble degradation products may be observed when preparing solutions.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: For maximum stability, stock solutions should be prepared fresh before use. If storage is necessary, follow these guidelines:
-
Storage Temperature: Aliquot and store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
-
Protection from Light: Store solutions in amber or opaque vials to protect from light.[4]
-
Inert Atmosphere: For extended storage, it is recommended to store solutions under an inert gas like nitrogen.[4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Troubleshooting Guide
| Problem Encountered | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of the compound leading to reduced purity and potency. | - Use a fresh, unopened vial of the compound. - Verify the purity of your current stock using an appropriate analytical method (e.g., HPLC). - Prepare fresh solutions for each experiment. |
| Solid compound appears discolored (yellow/brown). | Photodegradation and/or thermal degradation leading to the formation of free iodine. | - Discard the discolored compound. - Ensure the compound is stored in a tightly sealed, amber vial in a cool, dark, and dry place. |
| Solid compound is clumpy or sticky. | Absorption of moisture from the atmosphere (hygroscopic). | - Store the compound in a desiccator. - Ensure the container is tightly sealed immediately after use. |
| Precipitate forms in a prepared solution. | Formation of insoluble degradation products or exceeding the solubility limit. | - Prepare fresh solutions immediately before use. - If storing solutions, filter them before use and store at the recommended low temperature. |
| A sulfur-like or ammonia-like odor is detected. | Decomposition of the thiourea moiety. | - This indicates significant degradation. The compound should be discarded. - Review storage conditions to ensure they are optimal. |
Proper Storage Conditions
| Form | Temperature | Light/Air | Duration | Reference |
| Solid | +4°C | Desiccate | Short-term | [2] |
| Solid | -20°C | Desiccate | ≥ 4 years | |
| Stock Solution | -20°C | Protect from light, under nitrogen | Up to 1 month | [4] |
| Stock Solution | -80°C | Protect from light, under nitrogen | Up to 6 months | [4] |
Experimental Protocols
Protocol for Assessing Purity by HPLC:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration.
-
Sample Solution Preparation: Prepare your sample solution by dissolving the this compound from your stock in the mobile phase to a similar concentration as the standard.
-
HPLC Analysis:
-
Equilibrate a C18 reverse-phase HPLC column with the mobile phase.
-
Inject the standard solution and record the chromatogram, noting the retention time and peak area of the main peak.
-
Inject the sample solution and record the chromatogram.
-
-
Data Analysis: Compare the chromatogram of the sample to the standard. The presence of significant additional peaks or a decrease in the area of the main peak relative to the standard indicates degradation. Purity can be calculated as (Area of main peak in sample / Total area of all peaks in sample) x 100%.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound.
References
Overcoming poor signal-to-noise ratio in [125I]Iodophenpropit binding
Welcome to the technical support center for [125I]Iodophenpropit binding assays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is [125I]Iodophenpropit and what is it used for?
[125I]Iodophenpropit is a radiolabeled antagonist for the histamine H3 receptor.[1][2] It is a valuable tool for characterizing H3 receptors, determining their density (Bmax) and affinity (Kd) in various tissues, and for screening new drug candidates targeting this receptor.[1][2][3]
Q2: What are the typical binding characteristics of [125I]Iodophenpropit?
[125I]Iodophenpropit typically exhibits high affinity for the histamine H3 receptor. The dissociation constant (Kd) is generally in the sub-nanomolar to low nanomolar range.
| Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Cortex Membranes | 0.32 | 209 | [1] |
| Rat Cortex Membranes | 0.57 | 268 | [2] |
| Mouse Brain Membranes | pKd = 9.31 (approx. 0.49 nM) | 290 | [3] |
Q3: What is a good signal-to-noise ratio for this assay?
A good signal-to-noise ratio, often represented as the ratio of total binding to non-specific binding, should ideally be at least 3:1.[4] An excellent ratio is 5:1 or higher.[4] If non-specific binding constitutes more than 50% of the total binding, it can be challenging to obtain reliable data.[4] For [125I]Iodophenpropit, specific binding can account for 45-75% of the total binding at concentrations around the Kd.[1][2][3]
Q4: What is the mechanism of action of the histamine H3 receptor?
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5][6][7] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] This receptor also modulates the release of several neurotransmitters, including histamine itself, acetylcholine, dopamine, norepinephrine, and serotonin.[6][7][8]
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Cascade.
Troubleshooting Guide
This guide addresses common issues encountered during [125I]Iodophenpropit binding assays, focusing on poor signal-to-noise ratio.
Issue 1: High Non-Specific Binding (High Noise)
High non-specific binding can mask the specific signal from your target receptor.[9]
| Possible Cause | Troubleshooting Strategy |
| Radioligand concentration is too high. | Use [125I]Iodophenpropit at a concentration at or below its Kd.[9] Higher concentrations can lead to increased binding to non-receptor components.[9] |
| Inadequate blocking of non-specific sites. | Include a blocking agent like Bovine Serum Albumin (BSA) in your binding buffer (e.g., 0.1-0.5%).[9] |
| Radioligand sticking to filters or tubes. | Pre-soak glass fiber filters (GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce binding to the negatively charged filter.[4] Use polypropylene or siliconized tubes to minimize binding to plastic surfaces.[4] |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5) with ice-cold wash buffer.[4] Ensure rapid filtration to minimize dissociation of the specifically bound ligand.[4] |
| Incorrect competitor for non-specific binding. | Use a high concentration (100- to 1000-fold higher than the Kd of the radioligand) of a structurally distinct, high-affinity unlabeled ligand to define non-specific binding.[4][9] For H3 receptors, unlabeled Iodophenpropit, Thioperamide, or (R)-alpha-methylhistamine can be used.[2][3] |
Issue 2: Low Specific Binding (Low Signal)
A weak specific binding signal can also lead to a poor signal-to-noise ratio.[4]
| Possible Cause | Troubleshooting Strategy |
| Low receptor density in the tissue preparation. | Use a tissue known to have high H3 receptor expression, such as the cerebral cortex, striatum, or hippocampus.[3] Ensure the membrane preparation is fresh and protein concentration is accurately determined.[4] |
| Suboptimal binding conditions. | Optimize incubation time and temperature. Perform a time-course experiment to ensure the binding has reached equilibrium.[9][10] Ensure the pH of the binding buffer is optimal (typically around 7.4).[4] |
| Inactive radioligand. | Use a fresh, high-quality stock of [125I]Iodophenpropit and verify its specific activity.[4] |
| Degraded receptor preparation. | Prepare fresh membrane fractions and store them properly at -80°C in aliquots.[10] |
Experimental Workflow & Protocols
A typical workflow for a [125I]Iodophenpropit radioligand binding assay involves membrane preparation, the binding reaction, and separation of bound from free radioligand.
Workflow Diagram
Caption: General workflow for a radioligand binding assay.
Detailed Protocol: Saturation Binding Experiment
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [125I]Iodophenpropit diluted in binding buffer to various concentrations (e.g., 0.01 - 5 nM).
-
Unlabeled Ligand (for non-specific binding): 1 µM Thioperamide or another suitable H3 antagonist in binding buffer.
-
Membrane Preparation: Homogenized tissue (e.g., rat cortex) membranes diluted in binding buffer to a final concentration of 50-100 µg protein per tube.
2. Assay Setup:
-
For each concentration of radioligand, set up triplicate tubes for:
-
Total Binding: Add 100 µL binding buffer, 50 µL of the appropriate [125I]Iodophenpropit dilution, and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB): Add 100 µL of 1 µM unlabeled ligand, 50 µL of the appropriate [125I]Iodophenpropit dilution, and 100 µL of the membrane preparation.
-
-
The final assay volume is 250 µL.
3. Incubation:
-
Incubate the tubes at room temperature (22-25°C) for 60-90 minutes to allow the binding to reach equilibrium.
4. Filtration and Washing:
-
Terminate the incubation by rapid filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3-0.5% PEI) using a cell harvester.
-
Wash the filters rapidly with 3-5 washes of ice-cold binding buffer.
5. Quantification:
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the bound radioactivity using a gamma counter.
6. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding against the concentration of [125I]Iodophenpropit.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Troubleshooting Workflow
Caption: Troubleshooting logic for poor signal-to-noise.
References
- 1. The first radiolabeled histamine H3 receptor antagonist, [125I]iodophenpropit: saturable and reversible binding to rat cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of the first selective radiolabelled histamine H3-receptor antagonist, [125I]-iodophenpropit, to rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Iodophenpropit dihydrobromide specific vs. non-specific binding issues
Welcome to the technical support center for Iodophenpropit dihydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Iodophenpropit in their experiments, with a particular focus on addressing challenges related to specific versus non-specific binding in radioligand assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent and selective antagonist for the histamine H3 receptor.[1][2] Its radiolabeled form, [¹²⁵I]Iodophenpropit, is frequently used in radioligand binding assays to characterize the H3 receptor, determine receptor density (Bmax), and assess the affinity of other compounds for this receptor.[3][4]
Q2: What is the reported binding affinity (Kd) of [¹²⁵I]Iodophenpropit for the histamine H3 receptor?
A2: The binding of [¹²⁵I]Iodophenpropit to the histamine H3 receptor is of high affinity. Reported Kd values are approximately 0.32 nM to 0.57 nM.[1][3][4]
Q3: I am observing high non-specific binding in my [¹²⁵I]Iodophenpropit assay. Is this a common issue?
A3: Yes, it is not uncommon to observe a significant level of non-specific binding (NSB) with [¹²⁵I]Iodophenpropit. Published studies have reported specific binding to be in the range of 50-60% of the total binding, and in some cases around 75%.[3][4][5] This indicates that NSB can be a substantial portion of the total signal and requires careful optimization to minimize.
Q4: How is non-specific binding typically defined in an [¹²⁵I]Iodophenpropit binding assay?
A4: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a saturating concentration of an unlabeled competing ligand. For the H3 receptor, a high concentration of a known H3 receptor antagonist like thioperamide (e.g., 30 µM) is often used to define non-specific binding.[2][6]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can obscure the specific binding signal, leading to a reduced assay window and inaccurate data. The following guide provides potential causes and solutions for high NSB in [¹²⁵I]Iodophenpropit binding assays.
| Potential Cause | Explanation | Recommended Solution |
| Radioligand Properties | [¹²⁵I]Iodophenpropit, being an iodinated compound, can exhibit hydrophobic properties, leading to its adherence to plasticware, filters, and other proteins. | - Add a low concentration (e.g., 0.05-0.1%) of a non-ionic detergent like Tween-20 to the assay and wash buffers to reduce hydrophobic interactions.[1][7] - Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% in the assay buffer to block non-specific sites on tubes and filters.[1] |
| Binding to Filters | The radioligand can bind to the glass fiber filters used in filtration assays, which are often negatively charged. | - Pre-treat glass fiber filters by soaking them in a 0.3-0.5% (v/v) solution of polyethyleneimine (PEI) for at least 30 minutes at 4°C. This will neutralize the negative charges on the filters.[1] |
| Inadequate Washing | Insufficient washing after incubation fails to remove all unbound and non-specifically bound radioligand. | - Increase the number of wash steps (e.g., from 3 to 5). - Increase the volume of ice-cold wash buffer for each wash.[1] - Ensure the washing process is rapid to prevent dissociation of the specifically bound ligand. |
| Suboptimal Assay Buffer | The pH and ionic strength of the assay buffer can influence non-specific electrostatic interactions. | - Optimize the pH of the assay buffer (typically around 7.4 for physiological relevance).[1] - Test the effect of increasing the ionic strength by adding NaCl (e.g., 50-150 mM) to the buffer.[1][7] |
| High Protein Concentration | An excessively high concentration of membrane protein can increase the number of non-specific binding sites. | - Titrate the amount of membrane protein used in the assay to find the optimal concentration that gives a good specific binding signal without excessive NSB. |
Experimental Protocols
Membrane Preparation from Cell Culture
-
Harvest cells expressing the histamine H3 receptor and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.[1]
Saturation Binding Assay with [¹²⁵I]Iodophenpropit
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [¹²⁵I]Iodophenpropit.
Materials:
-
Histamine H3 receptor-containing membranes
-
[¹²⁵I]Iodophenpropit
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Wash Buffer (ice-cold Assay Buffer)
-
Unlabeled H3 antagonist (e.g., Thioperamide) for non-specific binding determination
-
Polyethyleneimine (PEI) treated glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of [¹²⁵I]Iodophenpropit in assay buffer (e.g., 0.01 to 5 nM).
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total and non-specific binding.
-
Total Binding Wells: Add assay buffer, the appropriate concentration of [¹²⁵I]Iodophenpropit, and the membrane preparation.
-
Non-Specific Binding Wells: Add assay buffer, the appropriate concentration of [¹²⁵I]Iodophenpropit, a saturating concentration of unlabeled antagonist (e.g., 30 µM Thioperamide), and the membrane preparation.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the PEI-treated glass fiber filters using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression to determine the Kd and Bmax.
Visualizations
Caption: Workflow for a saturation binding assay using [¹²⁵I]Iodophenpropit.
Caption: Troubleshooting flowchart for high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Characterization of the binding of the first selective radiolabelled histamine H3-receptor antagonist, [125I]-iodophenpropit, to rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first radiolabeled histamine H3 receptor antagonist, [125I]iodophenpropit: saturable and reversible binding to rat cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Adjusting Iodophenpropit dihydrobromide dosage for different animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Iodophenpropit dihydrobromide in animal models. The information is tailored for researchers, scientists, and drug development professionals to facilitate the successful design and execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the histamine H3 receptor (H3R) with high affinity.[1][2] Its primary mechanism of action is to block the inhibitory effects of histamine at these receptors. The H3 receptor is a presynaptic autoreceptor and heteroreceptor, and its antagonism leads to increased release of histamine and other neurotransmitters in the central nervous system, including acetylcholine, dopamine, and norepinephrine.[3][4] This modulation of neurotransmitter release is the basis for its effects on cognition, wakefulness, and seizure activity.[3][5]
Q2: What are the known off-target effects of this compound?
A2: While generally selective for the H3 receptor, Iodophenpropit has been shown to act as an inhibitor of N-methyl-D-aspartate (NMDA) receptors at higher concentrations, specifically on those containing NR1/NR2A, NR1/NR2B, NR1/NR2C, and NR1/NR2D subunits.[2] Researchers should be mindful of this potential off-target effect, especially when using high doses, as it could confound the interpretation of results.
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in both DMSO and water at concentrations up to 50 mg/mL.[2] For long-term storage, the solid compound should be kept at -20°C, where it is stable for at least four years.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.
Q4: What are some key considerations when designing an in vivo study with this compound?
A4: Due to its effects on various neurotransmitter systems, it is crucial to consider the potential for behavioral side effects. For instance, H3 receptor antagonists can have stimulant and nootropic (cognition-enhancing) effects.[3] Therefore, appropriate behavioral controls and monitoring are essential. Additionally, given the off-target potential at higher doses, it is advisable to perform a dose-response study to identify the lowest effective dose for the desired biological effect.
Dosage and Administration
The optimal dosage of this compound can vary significantly depending on the animal model, the research question, and the route of administration. The following table summarizes dosages reported in the literature for various applications.
| Animal Model | Application | Dosage | Route of Administration | Reference |
| Rat | Amygdaloid Kindled Seizures | ED₅₀ = 2.54 mg/kg | Intraperitoneal (i.p.) | [2][5] |
| Mouse | Induction of Scratching Behavior | 10 nmol/site | Intradermal (i.d.) | [2] |
| Rabbit | Immunomodulation | 1 µg/kg (b.i.d. for 10 days) | Intramuscular (i.m.) | [1] |
Experimental Protocols
Below are generalized protocols for the preparation and administration of this compound for in vivo studies. These should be adapted based on specific experimental requirements.
1. Solution Preparation for Injection
-
Objective: To prepare a sterile solution of this compound for parenteral administration.
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or water for injection)
-
Dimethyl sulfoxide (DMSO), if required for initial solubilization
-
Sterile vials
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
If using a co-solvent, first dissolve the powder in a small volume of DMSO.
-
Gradually add the sterile vehicle to the dissolved compound or DMSO mixture while vortexing to ensure complete dissolution.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution as recommended (see FAQ Q3).
-
2. Intraperitoneal (i.p.) Administration in Rodents
-
Objective: To administer this compound into the peritoneal cavity of a mouse or rat.
-
Procedure:
-
Properly restrain the animal. For rats, this may require two hands, while mice can often be restrained with one hand.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 23-25 gauge needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper needle placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage, monitoring for any immediate adverse reactions.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of expected biological effect | - Incorrect dosage: The dose may be too low to elicit a response. - Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Degraded compound: Improper storage or handling may have led to the degradation of Iodophenpropit. | - Perform a dose-response study to determine the optimal effective dose. - Consider a different route of administration that may offer better bioavailability (e.g., intravenous or subcutaneous). - Ensure the compound and its solutions have been stored correctly and prepare fresh solutions. |
| Unexpected or adverse behavioral effects | - Off-target effects: At higher doses, Iodophenpropit can inhibit NMDA receptors, which could lead to a range of behavioral changes. - Stimulant properties: As an H3 receptor antagonist, it can increase the release of excitatory neurotransmitters. | - Lower the dose to the minimum effective concentration to reduce the likelihood of off-target effects. - Include comprehensive behavioral assessments in your experimental design to characterize any unintended effects. - If the stimulant effects are confounding, consider using a different H3 receptor antagonist with a different pharmacological profile. |
| Precipitation of the compound in solution | - Low solubility in the chosen vehicle: Iodophenpropit may not be sufficiently soluble in aqueous solutions at high concentrations. - Temperature changes: The solubility may decrease at lower temperatures. | - Prepare the solution in a vehicle containing a co-solvent like DMSO. - Gently warm the solution to aid dissolution, but be mindful of the compound's stability at higher temperatures. - Prepare more dilute solutions if high concentrations are not essential for the experiment. |
Visualizing Key Processes
To further aid in the understanding of Iodophenpropit's mechanism and its application in research, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Caption: Histamine H3 Receptor Signaling Pathway
Caption: General Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of iodophenpropit, a selective histamine H3 antagonist, on amygdaloid kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Binding Affinity of Iodophenpropit Dihydrobromide: A Comparative Guide
For researchers and professionals in drug development, understanding the binding affinity of a compound to its target receptor is a critical first step in preclinical evaluation. This guide provides a comparative analysis of the binding affinity of Iodophenpropit dihydrobromide, a potent and selective histamine H3 receptor antagonist, against other known H3 receptor ligands.[1][2] The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.
Comparative Binding Affinity Data
The binding affinity of this compound and other selected histamine H3 receptor antagonists/inverse agonists is summarized in the table below. The inhibition constant (Ki) and dissociation constant (Kd) are key indicators of a ligand's binding affinity, with lower values signifying higher affinity. The data has been compiled from various in vitro radioligand binding assays.
| Ligand | Receptor | Ligand Type | Ki (nM) | Kd (nM) | Species |
| Iodophenpropit | Histamine H3 | Antagonist | 0.97[3] | 0.3 - 0.57[2][4][5] | Rat |
| Pitolisant (Tiprolisant) | Histamine H3 | Antagonist/Inverse Agonist | 0.16[6] | - | Human |
| Thioperamide | Histamine H3 | Antagonist/Inverse Agonist | 4.3[3] | - | Rat |
| Clobenpropit | Histamine H3 | Antagonist/Inverse Agonist | - | - | - |
| Ciproxifan | Histamine H3 | Antagonist | 9.2 (IC50) | - | - |
| Betahistine | Histamine H3 | Antagonist | 1900 (IC50)[6] | - | - |
Note: Ki and Kd values can vary depending on the experimental conditions, including the radioligand used, the cell system, and the specific H3 receptor isoform.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of binding affinities for histamine H3 receptor ligands is commonly achieved through a radioligand competition binding assay. This method quantifies the ability of an unlabeled test compound (like this compound) to displace a radiolabeled ligand from the receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) H3 receptor ligand. A commonly used radioligand is [³H]Nα-methylhistamine ([³H]NAMH) or [¹²⁵I]Iodophenpropit.[4][7][8]
-
Test Compounds: Unlabeled this compound and other comparator compounds.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations such as MgCl2.
-
Scintillation Cocktail: For assays using a tritiated radioligand.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
2. Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific radioligand and receptor system.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified. For [³H]-labeled ligands, this is typically done using a liquid scintillation counter. For [¹²⁵I]-labeled ligands, a gamma counter is used.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing Key Processes
To further aid in the understanding of the experimental and biological context, the following diagrams illustrate the competitive binding assay workflow and the histamine H3 receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first radiolabeled histamine H3 receptor antagonist, [125I]iodophenpropit: saturable and reversible binding to rat cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the binding of the first selective radiolabelled histamine H3-receptor antagonist, [125I]-iodophenpropit, to rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iodophenpropit Dihydrobromide and Clobenpropit in H3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iodophenpropit dihydrobromide and clobenpropit, two widely used antagonists of the histamine H3 receptor (H3R). The information presented is curated from experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. As a G protein-coupled receptor (GPCR) coupled to the Gi/o family of G proteins, its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The H3 receptor exhibits high constitutive activity, meaning it can signal in the absence of an agonist. Compounds that stabilize the inactive state of the receptor are termed inverse agonists, while neutral antagonists simply block the binding of agonists. Both iodophenpropit and clobenpropit are classified as H3 receptor antagonists/inverse agonists.
Quantitative Comparison of Performance
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of iodophenpropit and clobenpropit for the H3 receptor, as determined in various in vitro assays. These values are critical indicators of a compound's potency and its potential for off-target effects.
| Compound | Parameter | Value | Species/Cell Line | Assay Type | Radioligand | Reference |
| Iodophenpropit | Ki | 0.97 ± 0.06 nM | Rat Cortex Membranes | Radioligand Binding | [125I]-Iodophenpropit | [1] |
| pKd | 9.31 ± 0.04 | Mouse Brain Membranes | Radioligand Binding | [125I]-Iodophenpropit | [2] | |
| IC50 | (Reproduced clobenpropit's effect) | SH-SY5Y cells | [3H]-dopamine uptake | N/A | [3][4] | |
| Clobenpropit | pKi | 9.4 ± 0.2 | HEK293T cells (hH3R-445 isoform) | Radioligand Binding | [3H]NAMH | [5] |
| pKD' | 10.59 ± 0.17 | Guinea-pig Cerebral Cortex Membranes | Radioligand Binding | [3H]-clobenpropit | [6] | |
| IC50 | 490 nM | SH-SY5Y cells | [3H]-dopamine uptake | N/A | [3][4] |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates higher affinity. IC50 (half-maximal inhibitory concentration) is a measure of the functional potency of a compound in inhibiting a biological response. pKi, pKd, and pIC50 are the negative logarithms of these values. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the context of these experimental data, it is crucial to visualize the underlying biological processes and the methods used to study them.
Histamine H3 Receptor Signaling Pathway
The H3 receptor, upon activation by an agonist like histamine, initiates a signaling cascade that primarily involves the inhibition of cAMP production. Inverse agonists like iodophenpropit and clobenpropit counteract this activity, including the receptor's constitutive (basal) signaling.
References
- 1. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Histamine H3 Receptor Antagonists: Iodophenpropit Dihydrobromide in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iodophenpropit dihydrobromide with other key histamine H3 receptor (H3R) antagonists, supported by experimental data. The histamine H3 receptor, a presynaptic autoreceptor, is a critical target in the central nervous system for modulating histamine release and that of other neurotransmitters, making its antagonists promising therapeutic agents for a range of neurological disorders.[1][2]
Performance Comparison of H3R Antagonists
The efficacy of a histamine H3 receptor antagonist is determined by its binding affinity, selectivity, and functional potency. Below is a comparative summary of this compound against other well-characterized H3R antagonists.
Binding Affinity and Selectivity
The binding affinity (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Selectivity is determined by comparing the affinity of the antagonist for the H3 receptor to its affinity for other receptors (e.g., H1, H2, 5-HT3).
| Compound | Species | Radioligand Used | Ki (nM) for H3R | Ki (µM) for H1R | Ki (µM) for H2R | Other Notable Affinities (Ki, nM) |
| Iodophenpropit | Rat | [125I]-Iodophenpropit | 0.97 ± 0.06[3] | 1.71 ± 0.32[3] | 2.28 ± 0.81[3] | 5-HT3: 11 ± 1, α2-adrenoceptor: 120 ± 5, σ receptor: 170 ± 70[3] |
| Thioperamide | Rat | [125I]-Iodophenpropit | 4.3 ± 1.6[3] | > 10[3] | > 10[3] | 5-HT3: 120 ± 30, σ receptor: 180 ± 90[3] |
| Pitolisant (Wakix) | Human | [3H]Nα-methylhistamine | 0.16[4] | - | - | - |
| Ciproxifan | Rat | [3H]-Nα-methylhistamine | 9.2 (IC50)[5] | >1000-fold selectivity[6] | >1000-fold selectivity[6] | - |
Note: Ki values can vary based on experimental conditions such as the radioligand and cell system used.[7]
Functional Potency
Functional potency is a measure of the antagonist's ability to inhibit the action of an agonist. This is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. For inverse agonists, potency can also be measured by their ability to decrease the basal activity of constitutively active receptors, often quantified as an EC50 or IC50 value in functional assays.
| Compound | Functional Assay | Species/System | pA2 Value | EC50/IC50 (nM) |
| Iodophenpropit | (R)-alpha-methylhistamine-induced inhibition of electrically-evoked contractions | Guinea-pig jejunum | 9.12 ± 0.06[3] | - |
| Thioperamide | (R)-alpha-methylhistamine-induced inhibition of electrically-evoked contractions | Guinea-pig jejunum | 8.9 ± 0.2[3] | - |
| Pitolisant | Inverse agonist activity | Human H3 Receptor | - | 1.5 (EC50)[5] |
| Ciproxifan | Inhibition of histamine-induced tritium overflow | Mouse brain cortex slices | 7.78 - 9.39[6] | - |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The H3R also modulates other signaling cascades, including the MAPK/ERK and PI3K/AKT pathways.[9][10] As a presynaptic autoreceptor, its primary function is to inhibit the synthesis and release of histamine.[2] It also acts as a heteroreceptor to modulate the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2]
Caption: Histamine H3 Receptor Signaling Cascade.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.[7]
1. Materials and Reagents:
-
Cell Membranes: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human or rat histamine H3 receptor.[7]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) H3 receptor ligand, such as [³H]Nα-methylhistamine or [¹²⁵I]Iodophenpropit.[3][7]
-
Test Compounds: Unlabeled H3R antagonists.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl₂.[7]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
2. Procedure:
-
Membrane Preparation: Homogenize cells and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer.[7]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[7]
-
Incubation: Incubate the plate for 60-120 minutes at 25°C to reach binding equilibrium.[7]
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.[7]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[7]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.[7]
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.[7]
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity Profile of Iodophenpropit Dihydrobromide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a pharmacological agent is paramount. This guide provides a detailed comparison of Iodophenpropit dihydrobromide's binding affinity across various neurotransmitter receptors, supported by experimental data and methodologies.
Iodophenpropit is a well-established potent and selective antagonist of the histamine H3 receptor, a key player in modulating neurotransmitter release in the central nervous system.[1][2][3] Its high affinity for the H3 receptor, with a dissociation constant (KD) in the nanomolar range (KD = 0.3-0.32 nM), has made it a valuable tool in neuroscience research.[1][2] However, a comprehensive evaluation of its interaction with other receptors is crucial for interpreting experimental results and predicting potential off-target effects.
Comparative Analysis of Binding Affinities
To elucidate the selectivity profile of Iodophenpropit, a wide range of receptor binding assays have been conducted. The following table summarizes the binding affinities (Ki values) of Iodophenpropit for various receptors, providing a quantitative comparison of its cross-reactivity. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Tissue Source | Ki (nM) | Reference |
| Histamine H3 | [¹²⁵I]Iodophenpropit | Rat Cortex Membranes | 0.97 ± 0.06 | [4][5] |
| Histamine H1 | [³H]Mepyramine | Guinea-pig Cerebellum | 1710 ± 320 | [4][5] |
| Histamine H2 | [¹²⁵I]Iodoaminopotentidine | Human Striatum | 2280 ± 810 | [4][5] |
| Serotonin 5-HT3 | [³H]GR65630 | Rat Cortex | 11 ± 1 | [4][5] |
| α2-Adrenoceptor | [³H]Rauwolscine | Rat Cortex | 120 ± 5 | [4][5] |
| Sigma (σ) Receptor | [³H]DTG | Rat Brain | 170 ± 70 | [4][5] |
| NMDA (NR1/NR2B) | - | - | Submicromolar Potency | [6] |
The data clearly demonstrates the high selectivity of Iodophenpropit for the histamine H3 receptor. While it exhibits nanomolar affinity for the 5-HT3 receptor and moderate affinity for the α2-adrenoceptor and sigma receptor, its affinity for H1 and H2 histamine receptors is significantly lower, in the micromolar range.[4][5] Furthermore, studies have identified Iodophenpropit as a subunit-selective antagonist of the N-Methyl-d-Aspartate (NMDA) receptor, specifically at NR1/NR2B subtypes, with submicromolar potency.[6]
Experimental Protocols
The determination of binding affinities relies on robust experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.
Radioligand Binding Assays
This technique is the gold standard for quantifying the interaction between a ligand and a receptor.
Objective: To determine the binding affinity (Ki) of Iodophenpropit for various receptors by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Tissues (e.g., rat cortex, guinea-pig cerebellum) are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors of interest. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [¹²⁵I]Iodophenpropit for H3 receptors, [³H]Mepyramine for H1 receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (Iodophenpropit).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Functional Assays (e.g., for NMDA receptors)
Functional assays measure the biological response of a cell or tissue to a drug, providing information on its agonist or antagonist activity.
Objective: To determine the functional effect of Iodophenpropit on NMDA receptor activity.
General Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the NMDA receptor subunits of interest (e.g., NR1 and NR2B).
-
Electrophysiological Recording: After a period of expression, the oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.
-
Drug Application: A solution containing NMDA receptor agonists (glutamate and glycine) is perfused over the oocyte to elicit an inward current.
-
Antagonist Application: Iodophenpropit is then co-applied with the agonists at various concentrations.
-
Data Analysis: The inhibition of the agonist-induced current by Iodophenpropit is measured to determine its IC50 value, indicating its potency as an antagonist.
Conclusion
This compound is a highly selective histamine H3 receptor antagonist. While it demonstrates some affinity for the 5-HT3, α2-adrenergic, and sigma receptors at higher concentrations, its interaction with these and other receptors, including the NMDA receptor, should be considered when designing and interpreting experiments. The provided data and protocols serve as a valuable resource for researchers utilizing Iodophenpropit, enabling a more informed and precise approach to their studies.
References
- 1. This compound | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 2. The first radiolabeled histamine H3 receptor antagonist, [125I]iodophenpropit: saturable and reversible binding to rat cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of iodophenpropit, a selective histamine H3 antagonist, on amygdaloid kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Iodophenpropit Dihydrobromide Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental effects of Iodophenpropit dihydrobromide, a potent histamine H3 receptor antagonist, with a focus on the reproducibility of its effects as reported in published studies. This document summarizes quantitative data, details key experimental protocols, and visualizes associated signaling pathways to offer an objective resource for researchers in pharmacology and drug development.
Comparative Analysis of Binding Affinity
This compound exhibits high affinity for the histamine H3 receptor. However, the exact binding parameters show some variability across different studies, which may be attributed to differences in experimental conditions such as tissue preparation, radioligand concentration, and incubation parameters. The following tables summarize the binding affinities (Ki, KD, and Bmax) of Iodophenpropit and common alternative H3 receptor antagonists, thioperamide and clobenpropit, in rodent brain tissue.
Table 1: Binding Affinity (Ki) of H3 Receptor Antagonists in Rat Brain Membranes
| Compound | Radioligand | Ki (nM) | Reference |
| Iodophenpropit | [125I]Iodophenpropit | 0.97 ± 0.06 | [1] |
| Thioperamide | [125I]Iodophenpropit | 4.3 ± 1.6 | [1] |
| Clobenpropit | [3H]Nα-methylhistamine | Not specified in snippet | |
| Iodophenpropit | [3H]A-349821 | - | [2] |
| Thioperamide | [3H]A-349821 | - | [2] |
Table 2: Dissociation Constant (KD) and Maximum Binding Capacity (Bmax) of [125I]Iodophenpropit in Rodent Brain
| Species | Brain Region | KD (nM) | Bmax (fmol/mg protein) | Reference |
| Rat | Cortex | 0.57 ± 0.16 | 268 ± 119 | [3] |
| Mouse | Whole Brain | pKd = 9.31 ± 0.04 | 290 ± 8 | [4] |
Note: pKd is the negative logarithm of the KD value.
Functional Assays: In Vivo Anticonvulsant Effects
The anticonvulsant properties of Iodophenpropit and other H3 receptor antagonists have been evaluated using the amygdaloid kindling model of epilepsy in rats. This model is used to study the development of seizures and to test the efficacy of potential antiepileptic drugs.[5]
Table 3: Comparative Efficacy of H3 Receptor Antagonists in the Rat Amygdaloid Kindling Model
| Compound | Dosage | Effect on Seizure Duration | Potency Comparison | Reference |
| Iodophenpropit | Dose-related | Inhibition | More potent than thioperamide, AQ0145, and clobenpropit | [6] |
| Thioperamide | Dose-related | Inhibition | Less potent than Iodophenpropit | [6] |
| AQ0145 | Dose-related | Inhibition | Less potent than Iodophenpropit | [6] |
| Clobenpropit | Dose-related | Inhibition | Less potent than Iodophenpropit | [6] |
Key Experimental Protocols
To facilitate the replication and comparison of these findings, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for H3 Receptor Affinity
This protocol is a synthesis of methods described in studies characterizing [125I]Iodophenpropit binding to rodent brain membranes.[3][4]
Objective: To determine the binding affinity (Ki, KD) and density (Bmax) of H3 receptor ligands.
Materials:
-
Rat or mouse brain tissue (e.g., cortex)
-
[125I]Iodophenpropit (radioligand)
-
Unlabeled Iodophenpropit and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay (to determine KD and Bmax):
-
Incubate aliquots of the membrane preparation with increasing concentrations of [125I]Iodophenpropit.
-
For each concentration, prepare parallel tubes containing a high concentration of an unlabeled H3 antagonist (e.g., thioperamide) to determine non-specific binding.
-
Incubate the samples at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis to determine KD and Bmax.
-
-
Competition Binding Assay (to determine Ki):
-
Incubate membrane preparations with a fixed concentration of [125I]Iodophenpropit (typically at or below the KD value).
-
Add increasing concentrations of the unlabeled test compound.
-
Determine non-specific binding in the presence of a high concentration of a standard H3 antagonist.
-
Follow the incubation, filtration, and counting steps as described for the saturation assay.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Amygdaloid Kindling Seizure Model in Rats
This protocol is based on the methodology described for evaluating the anticonvulsant effects of H3 receptor antagonists.[6][7]
Objective: To induce a stable state of seizure susceptibility in rats to test the efficacy of anticonvulsant drugs.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
-
Test compounds (Iodophenpropit, etc.) dissolved in a suitable vehicle
Procedure:
-
Electrode Implantation:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Implant a bipolar electrode into the amygdala according to stereotaxic coordinates.
-
Implant recording electrodes over the cortex.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animals to recover for at least one week.
-
-
Kindling Procedure:
-
Deliver a brief electrical stimulus (e.g., 1 second, 60 Hz, biphasic square wave) to the amygdala once or twice daily.
-
Monitor the behavioral seizure response and record the electrographic afterdischarge.
-
Score the behavioral seizures according to a standardized scale (e.g., Racine scale).
-
Continue the stimulation until the animals consistently exhibit generalized seizures (fully kindled state).
-
-
Drug Testing:
-
Once the animals are fully kindled, administer the test compound (e.g., Iodophenpropit) or vehicle via a specific route (e.g., intraperitoneal injection).
-
After a predetermined time, deliver the electrical stimulus to the amygdala.
-
Record and score the resulting seizure activity (duration and severity).
-
Compare the seizure parameters in the drug-treated group to the vehicle-treated group to determine the anticonvulsant effect.
-
cAMP Accumulation Assay in a Cellular Model
This protocol describes a general method for assessing the functional activity of H3 receptor antagonists as inverse agonists by measuring changes in intracellular cyclic AMP (cAMP) levels.[8]
Objective: To determine the ability of H3 receptor antagonists to modulate adenylyl cyclase activity and cAMP production.
Materials:
-
Cell line expressing the histamine H3 receptor (e.g., SK-N-MC, CHO, or HEK293 cells)
-
Cell culture medium and supplements
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds (Iodophenpropit, etc.)
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA)
Procedure:
-
Cell Culture and Plating:
-
Culture the H3 receptor-expressing cells under standard conditions.
-
Seed the cells into 96- or 384-well plates and allow them to adhere.
-
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to increase basal cAMP levels. This step is crucial for observing the inhibitory effect of a Gi-coupled receptor agonist or the enhancing effect of an inverse agonist.
-
Incubate for a specified period to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay format provided by the detection kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the concentration of the test compound.
-
Determine the EC50 or IC50 values to quantify the potency of the compound as an agonist, antagonist, or inverse agonist.
-
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the G protein can also modulate the activity of other effectors, including ion channels.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of a test compound for the H3 receptor.
Caption: Radioligand Binding Assay Workflow.
Logical Relationship of Experimental Models
The investigation of Iodophenpropit's effects often follows a logical progression from in vitro to in vivo models to assess both its direct receptor interactions and its physiological effects in a complex biological system.
Caption: Logical Flow of Experimental Investigation.
References
- 1. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of the first selective radiolabelled histamine H3-receptor antagonist, [125I]-iodophenpropit, to rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 6. Inhibitory effect of iodophenpropit, a selective histamine H3 antagonist, on amygdaloid kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of adenosinergic manipulations on amygdala kindled seizures in mice: Implications for sudden unexpected death in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Iodophenpropit Dihydrobromide and Thioperamide for In Vivo Research
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo applications and comparative performance of two prominent histamine H3 receptor antagonists.
In the landscape of neuroscience research, particularly in the exploration of cognitive disorders, sleep-wake cycles, and neuroinflammation, histamine H3 receptor antagonists have emerged as critical tools. Among the most widely studied are Iodophenpropit dihydrobromide and Thioperamide. Both are potent antagonists at the H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters. Their ability to cross the blood-brain barrier makes them suitable for in vivo investigations. This guide provides a detailed comparison of Iodophenpropit and Thioperamide, summarizing their performance based on available experimental data, and offering detailed protocols for key in vivo studies to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Performance Differences
While both compounds are effective H3 receptor antagonists, in vivo studies have revealed differences in their potency and pharmacokinetic profiles. Notably, in a rat model of amygdaloid kindled seizures, Iodophenpropit demonstrated higher potency than Thioperamide[1]. Conversely, Thioperamide has been more extensively characterized in vivo for its effects on cognition and wakefulness.
Quantitative Data Summary
The following tables provide a structured overview of the binding affinities, selectivity, and in vivo efficacy of Iodophenpropit and Thioperamide based on published experimental data.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | H3 Receptor Affinity (Ki, nM) | H1 Receptor Affinity (Ki, µM) | H2 Receptor Affinity (Ki, µM) | 5-HT3 Receptor Affinity (Ki, nM) | α2-Adrenoceptor Affinity (Ki, nM) | Sigma Receptor Affinity (Ki, nM) | Reference |
| Iodophenpropit | 0.97 ± 0.06 | 1.71 ± 0.32 | 2.28 ± 0.81 | 11 ± 1 | 120 ± 5 | 170 ± 70 | [2] |
| Thioperamide | 4.3 ± 1.6 | > 10 | > 10 | 120 ± 30 | - | 180 ± 90 | [2] |
Table 2: Comparative In Vivo Efficacy in Amygdaloid Kindled Seizures (Rat)
| Compound | Effect | Potency | Reference |
| Iodophenpropit | Dose-related inhibition of seizures | More potent than Thioperamide | [1] |
| Thioperamide | Dose-related inhibition of seizures | Less potent than Iodophenpropit | [1] |
Table 3: Pharmacokinetic Parameters of Thioperamide in Rats
| Dose (mg/kg, i.p.) | Plasma Half-life (minutes) | Brain Penetration | Reference |
| 10 | 120 | Poor | |
| 20, 40, 60 | Up to 600 at the highest dose | Higher with increasing dose |
Pharmacokinetic data for Iodophenpropit in vivo is limited in the currently available literature.
Signaling Pathways and Mechanism of Action
Both Iodophenpropit and Thioperamide act as antagonists/inverse agonists at the histamine H3 receptor, which is constitutively active. The H3 receptor is primarily coupled to the Gαi/o subunit of the heterotrimeric G-protein. Blockade of this receptor by antagonists leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. Furthermore, H3 receptor antagonism can modulate the mitogen-activated protein kinase (MAPK) pathway. By blocking the presynaptic H3 autoreceptors on histaminergic neurons, these antagonists increase the synthesis and release of histamine in the brain. This surge in histamine can then act on postsynaptic H1 and H2 receptors to mediate various physiological effects, including increased wakefulness and cognitive enhancement.
Experimental Protocols
Amygdaloid Kindling Seizure Model in Rats
This model is used to evaluate the anticonvulsant effects of compounds.
-
Animal Preparation: Male Wistar rats are anesthetized and placed in a stereotaxic frame. Bipolar electrodes are implanted into the amygdala.
-
Kindling Procedure: After a recovery period, electrical stimulation is delivered to the amygdala daily. The development of seizures is monitored and scored based on behavioral observations and electroencephalogram (EEG) recordings. The stimulation continues until stable, generalized seizures are consistently induced.
-
Drug Administration: Once the animals are fully kindled, Iodophenpropit, Thioperamide, or a vehicle control is administered intraperitoneally (i.p.) at various doses.
-
Seizure Assessment: Following drug administration, the animals are stimulated again, and the severity and duration of the resulting seizures are recorded and compared to baseline (pre-drug) seizures.
Novel Object Recognition Test in Mice
This test assesses recognition memory.
-
Habituation: Mice are individually placed in an open-field arena (e.g., 40 x 40 x 40 cm) for a period of 5-10 minutes on two consecutive days to acclimate to the environment.
-
Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena. Each mouse is allowed to explore the objects for a set period (e.g., 10 minutes).
-
Inter-trial Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory or 24 hours for long-term memory).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory. Drug administration (e.g., i.p.) is typically performed before the training phase.
In Vivo Microdialysis for Histamine Release
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hypothalamus).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: The dialysate, containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.
-
Sample Analysis: The concentration of histamine in the dialysate is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Drug Administration: The effect of Iodophenpropit or Thioperamide on histamine release can be assessed by administering the drug systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).
Conclusion
Both Iodophenpropit and Thioperamide are valuable pharmacological tools for investigating the role of the histaminergic system in the central nervous system. The choice between them for in vivo studies will depend on the specific research question. Iodophenpropit may be preferred in studies where higher potency is desired, such as in seizure models. Thioperamide, being more extensively characterized in behavioral and pharmacokinetic studies, might be a more suitable choice for initial investigations into the cognitive and wake-promoting effects of H3 receptor antagonism. However, the limited publicly available in vivo pharmacokinetic data for Iodophenpropit highlights a significant knowledge gap. Further head-to-head comparative studies are warranted to provide a more complete picture of their relative in vivo performance and to facilitate the selection of the optimal compound for future preclinical and clinical development.
References
A Comparative Guide to the In Vivo Efficacy of Iodophenpropit Dihydrobromide and Newer H3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the established histamine H3 receptor antagonist, Iodophenpropit dihydrobromide, with a selection of newer antagonists that have been developed for various therapeutic applications. The data presented is collated from preclinical studies to aid researchers in selecting the appropriate tools for their investigations into H3 receptor pharmacology and its role in central nervous system disorders.
Introduction to Histamine H3 Receptor Antagonism
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1] Antagonists of the H3 receptor block its inhibitory effect, thereby increasing the release of these neurotransmitters. This mechanism has made H3 antagonists promising therapeutic targets for a range of neurological and psychiatric conditions, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1]
Iodophenpropit is a potent and selective H3 receptor antagonist that has been widely used as a research tool.[2] However, a new generation of H3 antagonists has since emerged, with some progressing to clinical trials and even market approval, such as Pitolisant. This guide aims to provide a comparative overview of the in vivo efficacy of Iodophenpropit relative to these newer agents.
Comparative In Vivo Efficacy Data
The following tables summarize key in vivo efficacy parameters for this compound and a selection of newer H3 receptor antagonists. Data has been extracted from various preclinical studies to facilitate comparison. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited studies.
Table 1: Receptor Binding Affinity and In Vivo Receptor Occupancy
| Compound | Binding Affinity (Ki/KD) | In Vivo Receptor Occupancy (ED50) | Species | Reference |
| Iodophenpropit | KD: 0.32 nM | Not explicitly found | Rat | [2] |
| Pitolisant | - | - | - | - |
| Clobenpropit | - | - | - | - |
| Ciproxifan | Ki: 0.7 nM | 0.23 mg/kg (cerebral cortex) | Rat | [3] |
| ABT-239 | pKi: 8.9 | - | Rat | [4] |
| GSK189254 | pKi: 8.51-9.17 | 0.17 mg/kg | Rat | [5] |
| Enerisant | IC50: 14.5 nM | 0.78 mg/kg | Rat | [6] |
Table 2: Effects on Neurotransmitter Release (In Vivo Microdialysis)
| Compound | Dose | Neurotransmitter(s) Increased | Brain Region | Species | Reference |
| Iodophenpropit | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found | |
| Pitolisant | - | - | - | - | - |
| Clobenpropit | - | Noradrenaline | - | Mouse | [7] |
| Ciproxifan | - | - | - | - | - |
| ABT-239 | 0.1-3.0 mg/kg | Acetylcholine, Dopamine | Frontal Cortex, Hippocampus | Rat | [4] |
| GSK189254 | 0.3-3 mg/kg p.o. | Acetylcholine, Noradrenaline, Dopamine | Anterior Cingulate Cortex, Dorsal Hippocampus | Rat | [5] |
| Enerisant | 1 mg/kg s.c. | Histamine, Dopamine, Acetylcholine | Posterior Hypothalamus, Medial Prefrontal Cortex | Rat | [6][8] |
Table 3: Efficacy in Animal Models of Cognition and Wakefulness
| Compound | Animal Model | Effective Dose | Observed Effect | Species | Reference |
| Iodophenpropit | Amygdaloid kindled seizures | - | More potent than thioperamide, AQ0145, and clobenpropit in inhibiting seizures. | Rat | [9] |
| Pitolisant | Narcolepsy | up to 35.6 mg/day | Reduced excessive daytime sleepiness and cataplexy. | Human | [10][11] |
| Clobenpropit | Scopolamine-induced learning deficit (Passive Avoidance) | 10 mg/kg | Ameliorated learning deficit. | Mouse | [7] |
| Ciproxifan | Alzheimer's Disease (APP Tg2576 mice) | 3.0 mg/kg i.p. | Alleviated hyperactivity and cognitive deficits. | Mouse | [3][12] |
| ABT-239 | Inhibitory Avoidance Test | 0.1-1.0 mg/kg | Improved acquisition. | Rat | [4] |
| GSK189254 | Passive Avoidance, Water Maze, Object Recognition | 0.3-3 mg/kg p.o. | Significantly improved performance. | Rat | [5] |
| Enerisant | Social and Novel Object Recognition | 0.03-0.3 mg/kg p.o. | Procognitive effect, reversed scopolamine-induced impairment. | Rat | [8] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). Additionally, the βγ subunits of the G protein can modulate ion channels and other signaling molecules. H3 receptor antagonists block this signaling cascade, leading to increased neurotransmitter release.
Experimental Workflow: In Vivo Efficacy Assessment of H3 Antagonists
A typical preclinical workflow to assess the in vivo efficacy of a novel H3 receptor antagonist involves a series of experiments ranging from determining receptor engagement to evaluating behavioral outcomes. This often includes in vivo microdialysis to measure changes in neurotransmitter levels in specific brain regions, followed by behavioral assays to assess cognitive function or wakefulness.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure extracellular levels of neurotransmitters (e.g., histamine, acetylcholine, dopamine) in specific brain regions of freely moving animals following the administration of an H3 antagonist.
Methodology:
-
Animal Preparation: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized rodent (e.g., Wistar rat). Animals are allowed to recover for a set period (e.g., 5-7 days).
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.
-
Drug Administration: The H3 antagonist (e.g., Iodophenpropit or a newer compound) is administered via a relevant route (e.g., intraperitoneal, oral).
-
Post-treatment Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Sample Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline level and compared between treatment and vehicle control groups.
Novel Object Recognition (NOR) Test for Cognitive Enhancement
Objective: To assess the effects of H3 antagonists on recognition memory.
Methodology:
-
Habituation: Animals are individually habituated to the testing arena (an open-field box) in the absence of any objects for a set period on consecutive days.
-
Training/Acquisition Phase: On the test day, two identical objects are placed in the arena, and the animal is allowed to explore them freely for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The animal is returned to its home cage for a specific delay period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing/Retention Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.
-
Drug Administration: The H3 antagonist is typically administered before the training phase or before the testing phase to evaluate its effect on memory acquisition or consolidation/retrieval, respectively.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Passive Avoidance Test for Learning and Memory
Objective: To evaluate the effect of H3 antagonists on fear-motivated learning and memory.
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a closable opening. The floor of the dark chamber is equipped with an electric grid.
-
Training/Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door is closed, and a mild, brief foot shock is delivered.
-
Retention Trial: After a set interval (typically 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured (up to a cut-off time, e.g., 300 seconds).
-
Drug Administration: The H3 antagonist is administered before the training trial to assess its effect on learning and memory consolidation, or before the retention trial to evaluate its effect on memory retrieval. In amnesia models, a substance like scopolamine is given before training, and the ability of the H3 antagonist to reverse the amnesic effect is measured.[7]
-
Data Analysis: A longer latency to enter the dark chamber in the retention trial is indicative of better memory of the aversive experience.
Conclusion
This compound remains a valuable pharmacological tool due to its high potency and selectivity for the H3 receptor. However, the development of newer H3 antagonists has led to compounds with improved pharmacokinetic profiles and demonstrated efficacy in a wider range of in vivo models relevant to human diseases.
Newer agents like ABT-239, GSK189254, and Enerisant have shown robust effects on increasing the release of multiple neurotransmitters and have demonstrated significant pro-cognitive and wake-promoting effects in various animal models.[4][5][8] Notably, the direct comparative data suggests that Iodophenpropit is a potent anticonvulsant.[9] The choice of H3 antagonist will ultimately depend on the specific research question, the desired in vivo model, and the pharmacokinetic properties required for the study. This guide provides a foundational comparison to aid in this selection process.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. The first radiolabeled histamine H3 receptor antagonist, [125I]iodophenpropit: saturable and reversible binding to rat cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of clobenpropit (VUF-9153), a histamine H3-receptor antagonist, on learning and memory, and on cholinergic and monoaminergic systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of iodophenpropit, a selective histamine H3 antagonist, on amygdaloid kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pitolisant Treatment Improves Excessive Daytime Sleepiness and Reduces Cataplexy in Narcolepsy - - Practical Neurology [practicalneurology.com]
- 11. Efficacy of pitolisant in patients with high burden of narcolepsy symptoms: pooled analysis of short-term, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Iodophenpropit Dihydrobromide for the Histamine H3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of Iodophenpropit dihydrobromide for the histamine H3 receptor (H3R). By objectively comparing its binding affinity and functional activity with alternative H3R antagonists and across other histamine receptor subtypes, this document serves as a critical resource for researchers engaged in pharmacological studies and drug development. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and methodological transparency.
Executive Summary
Iodophenpropit is a potent and widely used antagonist for the histamine H3 receptor. Experimental data from radioligand binding assays and functional studies consistently demonstrate its high affinity and selectivity for the H3R over other histamine receptor subtypes (H1, H2, and H4). While Iodophenpropit exhibits nanomolar affinity for the H3R, its affinity for H1 and H2 receptors is in the micromolar range, indicating a significant selectivity window. However, it is crucial to note that Iodophenpropit also displays notable affinity for certain other non-histaminergic receptors, particularly the serotonin 5-HT3 receptor, which should be considered when designing and interpreting experimental outcomes.
Comparative Binding Affinity of H3R Antagonists
The following table summarizes the binding affinities (Ki values) of Iodophenpropit and other H3R antagonists at the four histamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) |
| Iodophenpropit | 1710[1] | 2280[1] | 0.97[1] | ~27 (as Thioperamide)[2] |
| Thioperamide | >10000[1] | >10000[1] | 4.3[1] | 27[2] |
| Ciproxifan | >1000 nM | >1000 nM | 0.5 - 1.9[3] | Data not readily available |
| Pitolisant | >1000 nM | >1000 nM | 0.16[4] | Data not readily available |
Off-Target Binding Profile
It is imperative for researchers to be aware of the potential off-target interactions of any pharmacological tool. The following table details the known off-target binding affinities of Iodophenpropit and its comparators.
| Compound | 5-HT3 Receptor Ki (nM) | α2-Adrenoceptor Ki (nM) | Sigma Receptor Ki (nM) | Other Notable Interactions |
| Iodophenpropit | 11[1] | 120[1] | 170[1] | |
| Thioperamide | 120[1] | Data not readily available | 180[1] | Inhibits cytochrome P450 enzymes[5] |
| Ciproxifan | >1000 nM[3] | Data not readily available | Data not readily available | Reversibly inhibits Monoamine Oxidase A and B[6] |
| Pitolisant | Data not readily available | Data not readily available | Binds to sigma-1 receptor[7] |
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol outlines a standard method for determining the binding affinity of a test compound for the H3 receptor using a radiolabeled antagonist.
Materials:
-
Membrane Preparation: Rat cortical membranes or membranes from cells stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293 cells)[6].
-
Radioligand: [¹²⁵I]Iodoproxyfan or [³H]-Nα-methylhistamine[4][6][8].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 1 µM (R)-α-methylhistamine)[9].
-
Test Compound: this compound or other compounds of interest.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells should contain the radioligand and the non-specific binding control.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional consequence of H3 receptor activation or inhibition on intracellular cyclic AMP (cAMP) levels. H3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP. Antagonists or inverse agonists will block this inhibition.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Agonist: A known H3R agonist (e.g., (R)-α-methylhistamine).
-
Test Compound: this compound.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with assay buffer containing varying concentrations of the test compound (Iodophenpropit).
-
Agonist Stimulation: After a pre-incubation period with the test compound, add a fixed concentration of the H3R agonist to stimulate the receptors.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration to generate a dose-response curve. The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced effect, can then be determined.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioperamide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 3. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. [125I]iodoproxyfan, a new antagonist to label and visualize cerebral histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iodophenpropit Dihydrobromide and JNJ-7777120 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used research compounds, Iodophenpropit dihydrobromide and JNJ-7777120. Both are histamine receptor antagonists but target different subtypes, leading to distinct pharmacological profiles and research applications. This document outlines their mechanisms of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and includes detailed experimental protocols to support further investigation.
At a Glance: Key Differences
| Feature | This compound | JNJ-7777120 |
| Primary Target | Histamine H3 Receptor (H3R) Antagonist | Histamine H4 Receptor (H4R) Antagonist |
| Primary Research Area | Neuroscience, Cognitive Disorders | Immunology, Inflammation, Allergic Disorders |
| Binding Affinity | High affinity (KD ≈ 0.32 nM) for H3R[1][2] | High affinity (Ki ≈ 4.5 nM) for H4R[2][3][4] |
| Selectivity | Moderate selectivity; also interacts with H1, H2, and 5-HT3 receptors[1][5] | High selectivity (>1000-fold over other histamine receptors)[2][3] |
| Development Status | Research tool | Development halted due to toxicity[6][7] |
Mechanism of Action and Signaling Pathways
Iodophenpropit and JNJ-7777120 exert their effects by blocking the action of histamine at their respective receptor subtypes. However, the downstream signaling consequences of this blockade differ significantly due to the distinct nature of the H3 and H4 receptors.
This compound (H3R Antagonist): The histamine H3 receptor is a presynaptic autoreceptor predominantly found in the central nervous system. Its activation by histamine inhibits the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and serotonin. As an antagonist, Iodophenpropit blocks this negative feedback loop, leading to an increase in the release of these neurotransmitters. This mechanism underlies its potential for research in cognitive enhancement and neurological disorders[8]. The H3R primarily couples to the Gαi/o subunit of G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
JNJ-7777120 (H4R Antagonist): The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells. Its activation is implicated in inflammatory and immune responses, such as chemotaxis and cytokine release. JNJ-7777120, by blocking the H4R, exhibits anti-inflammatory and immunomodulatory effects. The H4R also couples to Gαi/o, leading to the inhibition of adenylyl cyclase. However, it can also signal through β-arrestin pathways[9][10]. JNJ-7777120 has been described as a partial agonist in β-arrestin recruitment, a phenomenon known as biased agonism.
Receptor Binding Affinity and Selectivity
A crucial aspect of a pharmacological tool is its affinity for the intended target and its selectivity over other related targets.
Table 1: Receptor Binding Profile
| Compound | Primary Target | Binding Affinity | Selectivity Profile |
| This compound | H3R | KD: 0.32 nM[1][2] | Shows moderate affinity for H1 and H2 receptors and interacts with the 5-HT3 receptor (IC50 = 1.57 µM)[1][5]. |
| JNJ-7777120 | H4R | Ki: 4.5 nM[2][3][4] | Highly selective, with over 1000-fold greater affinity for H4R compared to H1, H2, and H3 receptors[2][3][4]. |
Pharmacokinetic Properties
The pharmacokinetic profile of a compound dictates its absorption, distribution, metabolism, and excretion, which are critical for designing in vivo experiments.
Table 2: Pharmacokinetic Parameters
| Compound | Oral Bioavailability | Half-life | Notes |
| This compound | Data not readily available in reviewed literature. | Data not readily available in reviewed literature. | Primarily used as a research tool for in vitro and acute in vivo studies. |
| JNJ-7777120 | ~30% in rats, 100% in dogs[2][4] | ~3 hours in both rats and dogs[2][4] | Despite good oral bioavailability in dogs, its short half-life and toxicity issues in preclinical species led to the discontinuation of its development[6][7]. |
Pharmacodynamic Effects: Preclinical Evidence
The in vitro and in vivo effects of these compounds highlight their distinct therapeutic potentials.
This compound:
-
In Vitro: Potently antagonizes H3R in functional assays[11].
-
In Vivo: Demonstrates enhancement of the immune response in rabbits and has shown to inhibit amygdaloid kindled seizures in rats, suggesting a role in modulating neuronal excitability[1][12].
JNJ-7777120:
-
In Vitro: Effectively blocks histamine-induced chemotaxis and calcium influx in mast cells[4].
-
In Vivo: Significantly reduces neutrophil infiltration in a mouse model of zymosan-induced peritonitis[2][4]. It has also shown efficacy in animal models of allergic airway inflammation and pruritus[6][13].
Experimental Protocols
The following are generalized protocols for key experiments relevant to the characterization of Iodophenpropit and JNJ-7777120. Researchers should optimize these protocols for their specific experimental conditions.
Radioligand Binding Assay for Histamine Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for a histamine receptor.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the histamine receptor of interest (e.g., H3 or H4) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine for H3R, [³H]-histamine for H4R), and a range of concentrations of the unlabeled test compound (Iodophenpropit or JNJ-7777120).
-
Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Mast Cell Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of mast cells towards a chemoattractant.
Detailed Methodology:
-
Cell Preparation: Culture and harvest a suitable mast cell line (e.g., bone marrow-derived mast cells).
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane. Place a chemoattractant (e.g., histamine) in the lower chamber.
-
Treatment: Pre-incubate the mast cells with varying concentrations of the test compound (e.g., JNJ-7777120) or vehicle control.
-
Migration: Add the pre-treated mast cells to the upper chamber and incubate for several hours to allow for migration through the membrane.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a microscope or a cell counter.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the inhibitory effect of the compound.
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to assess the anti-inflammatory activity of a compound.
Detailed Methodology:
-
Animal Dosing: Administer the test compound (e.g., JNJ-7777120) or vehicle to mice via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Peritonitis: After a predetermined time, induce peritonitis by intraperitoneally injecting a solution of zymosan A.
-
Peritoneal Lavage: At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate cells by washing the peritoneal cavity with sterile saline.
-
Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides of the lavage fluid, stain with a differential stain (e.g., Diff-Quik), and perform a differential count of neutrophils, macrophages, and other leukocytes under a microscope.
-
Data Analysis: Compare the number of infiltrating leukocytes, particularly neutrophils, in the treated groups to the vehicle control group.
Conclusion
This compound and JNJ-7777120 are valuable pharmacological tools for investigating the distinct roles of the histamine H3 and H4 receptors, respectively. Iodophenpropit, as an H3R antagonist, is primarily utilized in neuroscience research to explore the modulation of neurotransmitter release and its effects on cognition and neuronal excitability. In contrast, JNJ-7777120, a highly selective H4R antagonist, is a key compound for studying inflammatory and immune responses.
The choice between these two compounds will be dictated by the specific research question. For studies involving the central nervous system and neurotransmitter regulation, Iodophenpropit is the more appropriate tool. For investigations into inflammation, allergy, and immune cell function, JNJ-7777120 provides a more selective and targeted approach. Researchers should be mindful of the off-target effects of Iodophenpropit and the reported toxicity and short half-life of JNJ-7777120 when designing and interpreting their experiments. This guide provides a foundational framework for the comparative analysis and experimental application of these two important research compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ-7777120 - Wikipedia [en.wikipedia.org]
- 7. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Inhibitory effect of iodophenpropit, a selective histamine H3 antagonist, on amygdaloid kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Comparative Analysis of Iodophenpropit Dihydrobromide and Other Imidazole-Based Histamine H3 Receptor Antagonists
A comprehensive guide for researchers on the potency, experimental validation, and signaling pathways of key imidazole-based histamine H3 receptor antagonists.
This guide provides a detailed comparison of Iodophenpropit dihydrobromide with other prominent imidazole-based antagonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a significant target in the development of therapeutics for neurological disorders.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for evaluating the relative potency and experimental methodologies associated with these compounds.
Potency Comparison of Imidazole-Based H3R Antagonists
The potency of this compound and other selected imidazole-based antagonists is summarized in the table below. The data, presented as pKi and pA2 values, are derived from various radioligand binding and functional assays. These values are crucial for understanding the affinity and functional activity of these compounds at the H3 receptor.
| Compound | pKi | pA2 | Species/Tissue | Radioligand | Functional Assay | Reference |
| Iodophenpropit | 9.01 | 9.12 | Rat Cortex / Guinea-pig Jejunum | [125I]-Iodophenpropit | Electrically-evoked contractions | [4][5] |
| 9.31 | - | Mouse Brain | [125I]-Iodophenpropit | - | [6] | |
| Thioperamide | 8.37 | 8.9 | Rat Cortex / Guinea-pig Jejunum | [125I]-Iodophenpropit | Electrically-evoked contractions | [4][5] |
| - | 8.79 | Guinea-pig Ileum | - | Electrically induced contraction | [7] | |
| Clobenpropit | - | - | - | [3H]Clobenpropit | - | [8] |
| Compound 7 | 8.77 | 10.10 | Human Brain / - | - | - | |
| Compound 11 | 9.40 | - | Human Brain | - | - | |
| Compound 12 * | 8.72 | - | Human Brain | - | - |
Note: Compounds 7, 11, and 12 are from a series of 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[1][9] Activation of the H3R by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][10] This pathway plays a crucial role in the presynaptic inhibition of neurotransmitter release.[2][9] H3R stimulation can also activate the MAPK and PI3K pathways.[1] Antagonists, such as Iodophenpropit, block this constitutive activity and agonist-induced signaling.
Experimental Protocols
The determination of the potency of H3R antagonists relies on standardized and reproducible experimental protocols. Below are outlines of the key assays cited in this guide.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of test compounds for the H3 receptor.
Materials:
-
Rat or mouse brain cortex membranes (source of H3 receptors)
-
[125I]Iodophenpropit (radioligand)
-
Test compounds (e.g., Iodophenpropit, Thioperamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus (e.g., Whatman GF/B filters)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the brain cortex membranes, a fixed concentration of [125I]Iodophenpropit, and the test compound or vehicle.
-
Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H3R ligand (e.g., 10 µM Thioperamide).
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Electrically-Evoked Contractions in Guinea-Pig Jejunum
This functional assay measures the ability of an antagonist to reverse the inhibitory effect of an H3R agonist on neurotransmitter release.
Objective: To determine the functional potency (pA2) of H3R antagonists.
Materials:
-
Guinea-pig jejunum tissue segments
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2
-
Electrodes for electrical field stimulation
-
Isotonic transducer to measure muscle contractions
-
H3R agonist (e.g., (R)-α-methylhistamine)
-
Test compounds (H3R antagonists)
Procedure:
-
Mount a segment of the guinea-pig jejunum in an organ bath containing physiological salt solution at 37°C.
-
Apply electrical field stimulation to evoke twitch contractions, which are mediated by the release of acetylcholine.
-
Record the baseline contractile response.
-
Add a concentration of the H3R agonist ((R)-α-methylhistamine) to the bath, which will inhibit acetylcholine release and thus reduce the twitch response.
-
Once a stable inhibited response is achieved, add increasing concentrations of the H3R antagonist (e.g., Iodophenpropit) to the bath.
-
The antagonist will compete with the agonist at the H3 receptors, leading to a restoration of the electrically-evoked contractions.
-
Record the concentration-response curve for the antagonist in the presence of a fixed concentration of the agonist.
-
Calculate the pA2 value from a Schild plot, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[4]
This guide provides a foundational comparison of this compound with other imidazole-based H3R antagonists. For more in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
- 1. researchgate.net [researchgate.net]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 10. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Iodophenpropit Dihydrobromide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Iodophenpropit dihydrobromide must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this potent and selective histamine H3 receptor antagonist.
This compound is a valuable tool in neuroscience research, but its disposal requires careful consideration due to its chemical properties and potential environmental impact. The following procedures are designed to provide clear, actionable guidance for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood |
Step-by-Step Disposal Procedure
The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash[2][3][4].
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible hazardous waste container. The original product container can be an excellent choice for its corresponding waste[3].
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents[1].
Step 2: Container Selection and Labeling
-
Container Compatibility: Use containers made of materials that are compatible with the chemical waste. Plastic containers are often preferred for their durability[2]. Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid[5].
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound." Also, include the approximate concentration and quantity of the waste.
Step 3: Storage of Hazardous Waste
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory[2][6]. This area should be at or near the point of waste generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Segregation: Ensure the stored waste is segregated from incompatible chemicals[5].
Step 4: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste[2].
-
Follow Institutional Protocols: Adhere to all institutional and local regulations regarding hazardous waste pickup and documentation.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if the compound is water-soluble)[3][5].
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste[5].
-
Final Disposal: After triple rinsing and allowing the container to air dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
